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5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole Documentation Hub

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  • Product: 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole
  • CAS: 1378867-74-3

Core Science & Biosynthesis

Foundational

Lipophilicity and LogP Profiling of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole: A Technical Guide for Drug Discovery

Executive Summary In contemporary medicinal chemistry, the thienopyrazole scaffold has emerged as a privileged pharmacophore, particularly in the development of highly selective kinase inhibitors and antitumoral agents[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the thienopyrazole scaffold has emerged as a privileged pharmacophore, particularly in the development of highly selective kinase inhibitors and antitumoral agents[1]. Among its derivatives, 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole (CAS: 1378867-74-3) serves as a critical synthetic intermediate. Understanding its lipophilicity—quantified by its partition coefficient (LogP)—is essential for predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This whitepaper deconstructs the structural factors governing the lipophilicity of this compound, details self-validating experimental protocols for LogP determination, and explores its utility in lipophilicity-driven lead optimization.

Structural Deconstruction & Lipophilic Contributions

The physicochemical behavior of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole is a direct consequence of its fused bicyclic core and its specific substituents. Lipophilicity is not a monolithic property; it is the sum of regional hydrophobic and hydrophilic contributions across the molecule.

  • The Thieno[3,2-c]pyrazole Core: The fusion of a thiophene ring with a pyrazole ring creates a unique electronic environment. Thiophene is inherently lipophilic and bioisosteric to benzene, contributing significantly to the molecule's ability to permeate lipid bilayers[2]. Conversely, the pyrazole ring introduces polarity. The

    
    -nitrogen acts as a critical hydrogen bond donor, while the adjacent nitrogen acts as an acceptor, effectively lowering the overall LogP to maintain aqueous solubility.
    
  • The 5-Bromo Substituent: Halogenation is a classical strategy to increase lipophilicity. The bulky, polarizable bromine atom at the C5 position provides a strong positive Hansch

    
     contribution. Furthermore, it creates potential for halogen bonding within hydrophobic protein pockets.
    
  • The 3-Methyl Substituent: The addition of a methyl group at the C3 position provides a minor but crucial increase in lipophilicity (

    
    ) while introducing steric bulk that can dictate the dihedral angle and binding conformation of the molecule when interacting with target enzymes.
    

StructuralContributions Core Thieno[3,2-c]pyrazole Core Moderate Lipophilicity Br 5-Bromo Substituent High +π (Lipophilic) Synthetic Handle Core->Br C5 Position Me 3-Methyl Substituent Low +π (Lipophilic) Steric Bulk Core->Me C3 Position NH 1H-Pyrazole NH Polar / H-Bond Donor Decreases LogP Core->NH N1 Position

Fig 1. Structural components of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole and LogP contributions.

Quantitative Estimation of LogP

While experimental data for the exact brominated compound is highly specific, we can estimate its LogP by referencing structurally similar analogs. For instance, 3 exhibits an experimental LogP of approximately 1.32[3]. Replacing the moderately polar ester group with a highly lipophilic bromine atom shifts the theoretical LogP (cLogP) of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole into the 2.5 to 3.2 range. This is considered an optimal "sweet spot" for oral bioavailability according to Lipinski's Rule of Five.

Table 1: Estimated Fragment Contributions to LogP
Structural FragmentNatureApproximate Hansch

Contribution
Impact on ADMET
Thiophene Ring Hydrophobic+1.50 to +1.80Enhances membrane permeability.
Pyrazole Ring Hydrophilic-0.20 to +0.30Improves aqueous solubility; enables H-bonding.
5-Bromo Group Highly Hydrophobic+0.86Drives partitioning into lipid phases; increases half-life.
3-Methyl Group Mildly Hydrophobic+0.56Fine-tunes lipophilicity; increases steric hindrance.

The Role of Lipophilicity in Thienopyrazole-Based Kinase Inhibitors

Thieno[3,2-c]pyrazoles are frequently deployed as ATP-competitive kinase inhibitors, targeting enzymes such as Aurora kinases, which are critical in cancer cell cycle regulation[4]. The efficacy of these compounds is strictly governed by their LogP.

The pyrazole


-NH and N2 atoms typically form critical bidentate hydrogen bonds with the hinge region of the kinase. Meanwhile, the lipophilic thiophene and its C5-substituent (the bromine atom) are directed toward the hydrophobic back-pocket (e.g., the DFG-in/out pocket). If the LogP is too low (< 1), the compound will lack the hydrophobic driving force to displace water molecules from the binding pocket, resulting in poor target affinity. If the LogP is too high (> 5), the compound will suffer from poor aqueous solubility, high plasma protein binding, and rapid metabolic clearance.

Experimental Methodologies for LogP Determination

To ensure scientific integrity, LogP must be determined using robust, self-validating protocols. Below are the two gold-standard methodologies for evaluating the lipophilicity of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole.

Protocol A: The Shake-Flask Method (OECD Test Guideline 107)

This is the fundamental thermodynamic method for measuring the partition coefficient between n-octanol and water.

Causality & Self-Validation: Why pre-saturate the solvents?n-Octanol and water are not entirely immiscible (water dissolves in octanol up to ~2.3 M). If dry solvents are used, they will cross-dissolve during the experiment, changing the phase volumes and invalidating the concentration calculations. Self-validation is achieved by measuring the concentration of the compound in both phases to ensure a


 mass balance, proving that no compound was lost to adsorption on the glass walls.

Step-by-Step Workflow:

  • Phase Pre-saturation: Vigorously stir equal volumes of n-octanol and aqueous buffer (pH 7.4, 0.1 M phosphate) for 24 hours at 25°C. Separate the phases.

  • Sample Preparation: Dissolve exactly 1.0 mg of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole in 10 mL of the pre-saturated n-octanol.

  • Equilibration: Combine the spiked octanol with pre-saturated buffer in a glass vial (volume ratios of 1:1, 1:2, and 2:1 to ensure concentration independence). Shake mechanically at 100 rpm for 24 hours at a strictly controlled 25.0 ± 0.1°C.

  • Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound using HPLC-UV at its

    
     (typically ~254 nm).
    
  • Calculation:

    
    . Verify that the total mass (
    
    
    
    ) equals the starting mass.

Workflow A 1. Phase Saturation (n-Octanol & Aqueous Buffer) B 2. Solute Dissolution (Add Compound to Octanol) A->B C 3. Equilibration (Mechanical Shaking, 24h, 25°C) B->C D 4. Phase Separation (Centrifugation at 3000 rpm) C->D E 5. Quantification & Mass Balance (HPLC-UV Analysis of Both Phases) D->E F 6. LogP Calculation Log(Coct / Caq) E->F

Fig 2. Self-validating shake-flask methodology for experimental LogP determination.

Protocol B: Reverse-Phase HPLC Method (OECD Test Guideline 117)

For high-throughput environments, RP-HPLC offers a faster alternative by correlating chromatographic retention time with lipophilicity.

Causality & Self-Validation: The stationary phase (C18) mimics the lipid environment, while the mobile phase mimics the aqueous environment. The retention time (


) is directly proportional to the compound's lipophilicity. Self-validation is achieved by running a calibration curve of at least 6 reference compounds with known LogP values and ensuring the linear regression yields an 

.

Step-by-Step Workflow:

  • System Setup: Use a C18 analytical column. Mobile phase: Isocratic Methanol/Water (e.g., 60:40 v/v) buffered to pH 7.4.

  • Dead Time (

    
    ) Determination:  Inject an unretained compound (e.g., thiourea) to determine the column void time.
    
  • Calibration: Inject reference standards (e.g., aniline, toluene, chlorobenzene) and record their retention times (

    
    ). Calculate the capacity factor for each: 
    
    
    
    .
  • Regression: Plot

    
     against the known LogP values of the standards to generate a calibration curve.
    
  • Analysis: Inject 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole, calculate its

    
    , and interpolate its LogP from the calibration curve.
    
Table 2: Comparison of LogP Determination Protocols
FeatureShake-Flask (OECD 107)RP-HPLC (OECD 117)
Accuracy High (Direct thermodynamic measurement)Moderate (Relative to calibration standards)
Throughput Low (Requires 24h equilibration)High (Minutes per sample)
Compound Requirement High (~1-5 mg)Low (< 0.1 mg)
Limitations Prone to emulsion formation; struggles with extreme LogP (> 4 or < -2)Sensitive to specific column chemistry and mobile phase pH

Synthetic Utility: The Lipophilicity-Driven Lead Optimization Workflow

The true value of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole in drug discovery lies in the C5-bromine atom. Beyond its inherent lipophilic contribution, the bromine acts as a highly reactive synthetic handle for5[5].

Medicinal chemists utilize Suzuki-Miyaura or Buchwald-Hartwig couplings at this position to rationally modulate the LogP of the final drug candidate. If a lead compound is too lipophilic (causing poor solubility), the bromine can be replaced with a polar morpholine or piperazine ring. If the compound lacks target affinity, the bromine can be replaced with a substituted aryl group to extend deep into the hydrophobic pocket of the kinase.

LeadOpt Start 5-Bromo-3-methyl-1H- thieno[3,2-c]pyrazole (Baseline LogP ~3.0) Coupling Pd-Catalyzed Cross-Coupling Start->Coupling C5 Handle Opt1 Add Polar Group (e.g., Morpholine) ↓ LogP, ↑ Solubility Coupling->Opt1 Opt2 Add Aryl Group (e.g., Phenyl) ↑ LogP, ↑ Affinity Coupling->Opt2

Fig 3. Lipophilicity-driven lead optimization workflow utilizing the C5-bromo synthetic handle.

Conclusion

5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole is a structurally optimized building block that perfectly balances the hydrophobic requirements of kinase binding pockets with the polar requirements of aqueous solubility. By understanding the individual lipophilic contributions of the thiophene core, the pyrazole nitrogens, and the bromo/methyl substituents, researchers can accurately predict its ADMET behavior. Employing rigorous, self-validating protocols like the Shake-Flask and RP-HPLC methods ensures that the experimental LogP data guiding the subsequent Palladium-catalyzed lead optimization is both accurate and reproducible.

References

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro Source: MDPI (Biology), 2022. URL:[Link]

  • Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity Source: European Journal of Medicinal Chemistry (via ResearchGate). URL:[Link]

  • Therapeutic importance of synthetic thiophene Source: National Institutes of Health (PMC), 2017. URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications), 2016. URL:[Link]

Sources

Exploratory

The Strategic Role of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole in Kinase Inhibitor Discovery

A Technical Guide to Scaffold Diversification and Pharmacophore Optimization Executive Summary In the landscape of modern medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on privileged...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Scaffold Diversification and Pharmacophore Optimization

Executive Summary

In the landscape of modern medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on privileged bicyclic scaffolds. 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole (CAS: 1378867-74-3)[1] has emerged as a highly versatile, dual-purpose intermediate. It provides a pre-organized, high-affinity hinge-binding motif (the pyrazole core) while simultaneously offering a highly reactive synthetic handle (the 5-bromo position) for late-stage diversification. This whitepaper details the structural rationale, synthetic utility, and validated experimental protocols for utilizing this intermediate in the discovery of potent kinase inhibitors, such as those targeting Aurora kinases and α-synuclein-related pathways[2][3].

Structural Rationale & Kinase Binding Mechanics

To understand the value of this intermediate, we must deconstruct its pharmacophore:

  • The 1H-Pyrazole Hinge Binder: The pyrazole ring mimics the purine core of ATP. It acts as a critical bidentate binding element within the kinase hinge region. The

    
     atom serves as a hydrogen bond acceptor, while the 
    
    
    
    acts as a hydrogen bond donor, forming highly stable interactions with the backbone amide and carbonyl groups of the kinase[2].
  • The 3-Methyl Group: This small alkyl substituent is not merely decorative. It provides a subtle steric "bump" that restricts the conformational rotation of the core, locking the molecule into its bioactive conformation. Furthermore, it optimally fills small lipophilic pockets (such as the gatekeeper-adjacent pocket), significantly enhancing kinase selectivity compared to des-methyl analogues.

  • The Thiophene Core & 5-Bromo Handle: Thiophene serves as an excellent bioisostere for benzene, altering the electron density and improving aqueous solubility. Crucially, the 5-bromo substituent is positioned on a vector that typically projects outward toward the solvent-exposed channel or the DFG-out allosteric pocket. This makes the C-Br bond the perfect anchor point for palladium-catalyzed cross-coupling[4].

Synthetic Utility: The Power of Late-Stage Diversification

The primary advantage of 5-bromo-3-methyl-1H-thieno[3,2-c]pyrazole is its ability to serve as a central hub for divergent synthesis. By utilizing palladium-catalyzed cross-coupling, medicinal chemists can rapidly generate vast libraries of analogues from a single advanced intermediate[3].

N-Protection: A Chemical Prerequisite

The pyrazole


 proton is highly acidic (

) and possesses strong coordinating capabilities. If left unprotected, it can coordinate with palladium species, leading to catalyst poisoning or unwanted

-arylation. Therefore, the intermediate is routinely converted to a protected form, such as 1,1-dimethylethyl 5-bromo-3-methyl-1H-thieno[3,2-c]pyrazole-1-carboxylate (Boc-protected)[5] or a tosyl-protected variant[3], before cross-coupling.

SynthWorkflow A 5-Bromo-3-methyl-1H- thieno[3,2-c]pyrazole B N-Protection (Boc / Tosyl) A->B C Protected 5-Bromo Intermediate B->C D1 Suzuki-Miyaura (Ar-B(OH)2) C->D1 D2 Buchwald-Hartwig (R-NH2) C->D2 E1 5-Aryl Derivatives D1->E1 E2 5-Amino Derivatives D2->E2 F Global Deprotection (TFA / Base) E1->F E2->F G Final Kinase Inhibitor Library F->G

Fig 1: Late-stage diversification workflow of the 5-bromo thienopyrazole intermediate.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and self-validation. Below is the optimized workflow for functionalizing this intermediate.

Protocol: Synthesis of 5-Aryl-3-methyl-1H-thieno[3,2-c]pyrazole via Suzuki-Miyaura Coupling

Phase 1: N-Protection (Boc-ylation)

  • Procedure: Dissolve 5-bromo-3-methyl-1H-thieno[3,2-c]pyrazole (1.0 eq) in anhydrous DCM. Add Boc-anhydride (1.2 eq) and DMAP (0.1 eq). Stir at room temperature for 2 hours.

  • Causality & Validation: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction. The transformation can be self-validated via TLC (Hexane/EtOAc); the highly polar starting material (

    
    ) will be completely consumed, replaced by a highly non-polar Boc-protected spot (
    
    
    
    )[5].

Phase 2: Palladium-Catalyzed Cross-Coupling

  • Procedure: In a Schlenk flask, combine the Boc-protected intermediate (1.0 eq), aryl boronic acid (1.5 eq),

    
     (0.05 eq), and 
    
    
    
    (3.0 eq). Add a degassed 4:1 mixture of 1,4-Dioxane/
    
    
    . Heat at 90°C for 12 hours under
    
    
    .
  • Causality & Validation:

    
     is specifically chosen because its bidentate dppf ligand enforces a large bite angle, which thermodynamically drives the reductive elimination step—often the rate-limiting bottleneck in sterically hindered thiophene couplings. The biphasic Dioxane/
    
    
    
    solvent is non-negotiable; water is required to dissolve the
    
    
    and form the reactive "ate" complex with the boronic acid, activating it for transmetalation.

Phase 3: Global Deprotection

  • Procedure: Concentrate the organic layer, redissolve in DCM, and add 20% Trifluoroacetic acid (TFA). Stir for 4 hours at room temperature. Neutralize carefully with saturated

    
    .
    
  • Causality & Validation: Acidic cleavage removes the Boc group, restoring the essential pyrazole

    
     hinge-binding pharmacophore. The visible evolution of 
    
    
    
    gas upon the addition of
    
    
    serves as a self-validating indicator of successful acid neutralization prior to extraction.

Quantitative Data: Cross-Coupling Optimization

To streamline library synthesis, the following table summarizes the optimized catalytic systems for different diversification strategies at the 5-position.

Reaction TypeCatalyst SystemBase / SolventTypical Yield (%)Primary Application
Suzuki-Miyaura (Aryl)


, Dioxane/

75 - 85%Probing the solvent-exposed channel
Buchwald-Hartwig (Amine)

, XPhos

, Toluene
60 - 75%Introducing solubilizing tails (e.g., morpholine)[3]
Sonogashira (Alkyne)

, CuI

, DMF
80 - 90%Rigid linker extension to allosteric pockets

Biological Application: Aurora Kinase Inhibition

Thieno[3,2-c]pyrazoles synthesized from this intermediate have demonstrated profound efficacy as inhibitors of Aurora kinases (A and B)[2]. Aurora kinases are critical serine/threonine kinases that regulate centrosome maturation, bipolar spindle assembly, and chromosomal segregation during mitosis.

By functionalizing the 5-bromo position with tailored aryl groups, researchers have developed compounds that exhibit low nanomolar inhibitory activity, successfully blocking the cell cycle in HCT-116 cell lines and demonstrating favorable pharmacokinetics in HL-60 xenograft tumor models[6].

AuroraPathway Inhibitor Thieno[3,2-c]pyrazole Inhibitor AuroraA Aurora A Kinase (Active) Inhibitor->AuroraA Inhibits AuroraB Aurora B Kinase (Active) Inhibitor->AuroraB Inhibits Centrosome Centrosome Maturation AuroraA->Centrosome Phosphorylates Spindle Bipolar Spindle Assembly AuroraA->Spindle Cytokinesis Cytokinesis & Segregation AuroraB->Cytokinesis Apoptosis Cell Cycle Arrest & Apoptosis Centrosome->Apoptosis Failure Spindle->Apoptosis Failure Cytokinesis->Apoptosis Failure

Fig 2: Mechanism of Aurora Kinase inhibition by thieno[3,2-c]pyrazole derivatives.

References

1.[2] Title: Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity Source: nih.gov URL:

2.[6] Title: Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity Source: researchgate.net URL:

3.[1] Title: 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole - Fluorochem Source: fluorochem.co.uk URL:

4.[4] Title: Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists | Journal of Medicinal Chemistry Source: acs.org URL:

5.[3] Title: Multi-Fused S,N-Heterocyclic Compounds for Targeting α-Synuclein Aggregates - PMC Source: nih.gov URL:

6.[5] Title: diphenyl N-(naphthalen-1-ylcarbamimido-1-yl)phosphoramidate ... (Includes 1,1-dimethylethyl 5-bromo-3-methyl-1H-thieno[3,2-c]pyrazole-1-carboxylate) Source: molaid.com URL:

Sources

Exploratory

literature review of 5-bromo-thienopyrazole derivatives in oncology research

Executive Summary The thienopyrazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to the widely utilized indazole and indole rings. In oncology, 5-bromo-thienopyrazole deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thienopyrazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to the widely utilized indazole and indole rings. In oncology, 5-bromo-thienopyrazole derivatives have emerged not merely as final therapeutic agents, but as critical "Gateway Scaffolds" . The bromine atom at the C-5 position functions as a high-fidelity synthetic handle, enabling the precise installation of aryl, heteroaryl, or solubilizing groups essential for targeting the hydrophobic pockets of kinases such as Aurora A/B , VEGFR-2 , and EGFR .

This guide dissects the technical utility of the 5-bromo-thienopyrazole core, detailing its synthesis, functionalization via palladium-catalyzed cross-coupling, and its application in developing potent kinase inhibitors.

Chemical Foundation: The Thienopyrazole Scaffold

Structural Isomerism & Nomenclature

The thienopyrazole system consists of a thiophene ring fused to a pyrazole ring. Two primary isomers are relevant in oncology research, distinguished by the orientation of the sulfur atom relative to the fusion bond:

  • 1H-Thieno[2,3-c]pyrazole : Sulfur is at position 1 relative to the fusion.

  • 1H-Thieno[3,2-c]pyrazole : Sulfur is at position 1, but the fusion orientation differs, often placing the nitrogen at a position that mimics the N-1/N-2 of indazole.

Why the 5-Bromo Position? In both isomers, the C-5 position (located on the thiophene ring) is electronically favorable for electrophilic halogenation and subsequent metal-catalyzed cross-coupling.

  • Electronic Effect : The sulfur atom activates the C-5 position (alpha-position) towards electrophilic attack (e.g., bromination with NBS).

  • Steric Environment : Substituents at C-5 extend into the "solvent-exposed region" or the "hydrophobic pocket II" of kinase active sites, modulating selectivity and potency.

Quantitative Comparison of Scaffolds

The following table compares thienopyrazoles with their bioisosteres in the context of kinase inhibition.

FeatureThieno[3,2-c]pyrazoleIndazoleIndole
H-Bond Donor (NH) Yes (pKa ~12)Yes (pKa ~14)Yes (pKa ~17)
H-Bond Acceptor (N) Yes (N-2)Yes (N-2)No
Lipophilicity (cLogP) ~1.2 (Core)~1.8 (Core)~2.1 (Core)
Metabolic Stability Moderate (S-oxidation possible)HighModerate (C-3 oxidation)
Kinase Affinity High (Aurora, VEGFR)High (VEGFR, CDK)High (Ser/Thr Kinases)

Synthesis & Functionalization of the 5-Bromo Core[1][2][3][4][5]

The synthesis of the 5-bromo-thienopyrazole core is the rate-limiting step in generating library diversity. The most robust route proceeds via the 3-bromothiophene-2-carbaldehyde precursor.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start 3-Bromothiophene- 2-carbaldehyde Azide Azide Intermediate (SNAr) Start->Azide NaN3, DMSO 65°C Cyclization Thermal Cyclization (Thieno[3,2-c]pyrazole) Azide->Cyclization Hydrazine Hydrate EtOH, Reflux Bromination Electrophilic Bromination (NBS, DMF) Cyclization->Bromination NBS, 0°C to RT Coupling Suzuki-Miyaura Coupling Bromination->Coupling Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Final 5-Aryl-Thienopyrazole (Kinase Inhibitor) Coupling->Final Purification

Caption: Step-wise synthesis of 5-aryl-thienopyrazole kinase inhibitors starting from bromothiophene precursors.

Detailed Experimental Protocol: Synthesis of 5-Bromo-1H-thieno[3,2-c]pyrazole

Objective : To synthesize the 5-bromo intermediate on a multigram scale for SAR studies.

Reagents :

  • 1H-Thieno[3,2-c]pyrazole (Core scaffold)[1]

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)[2]

  • Ethyl acetate (EtOAc), Brine, Sodium sulfate (

    
    )
    

Protocol :

  • Dissolution : Dissolve 1H-thieno[3,2-c]pyrazole (1.0 eq, 10 mmol) in anhydrous DMF (10 mL/g) in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Bromination : Cool the solution to 0°C in an ice bath. Add NBS (1.05 eq) portion-wise over 15 minutes to avoid exotherm-driven side reactions.

  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS (Target Mass: M+H = 203/205 for Br isotopes).

  • Quenching : Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.

  • Workup :

    • If precipitate forms: Filter, wash with cold water, and dry under vacuum.

    • If no precipitate: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine (5 x 50 mL) to remove DMF. Dry over

      
      , filter, and concentrate.
      
  • Purification : Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Yield : Typical yields range from 75–85%.

Validation Check :

  • 1H NMR (DMSO-d6) : Look for the disappearance of the C-5 proton signal (typically around

    
     7.0-7.5 ppm) and retention of the pyrazole NH and C-3 proton.
    

Target Landscape & Mechanism of Action

Aurora Kinase Inhibition

The most prominent application of thieno[3,2-c]pyrazoles is in the inhibition of Aurora Kinases (A and B) . These serine/threonine kinases are essential for cell division (mitosis).

  • Mechanism : The thienopyrazole core mimics the adenine ring of ATP, binding to the hinge region of the kinase.

  • Role of C-5 Substitution : The group attached at the 5-position (via the bromine handle) extends into the hydrophobic back pocket, providing selectivity over other kinases like CDK2.

  • Key Compound : Danusertib (PHA-739358) is a related pyrrolo-pyrazole, but thienopyrazole analogues (e.g., Compound 38 from Bioorg. Med. Chem. 2010) show nanomolar potency (IC50 < 10 nM).

Signaling Pathway Visualization (DOT)

AuroraPathway Inhibitor 5-Bromo-Thienopyrazole Derivative Aurora Aurora Kinase B (Overexpressed) Inhibitor->Aurora ATP Competitive Inhibition H3 Histone H3 (Phosphorylation) Inhibitor->H3 Blocks P-H3 Aurora->H3 Normal Function Spindle Spindle Assembly Checkpoint Aurora->Spindle Regulates Cytokinesis Cytokinesis Failure Spindle->Cytokinesis Defect Induced by Inhibition Polyploidy Polyploidy (>4N DNA) Cytokinesis->Polyploidy Accumulation Apoptosis Apoptosis (Cell Death) Polyploidy->Apoptosis Mitotic Catastrophe

Caption: Mechanism of Action: Thienopyrazole derivatives inhibit Aurora B, leading to cytokinesis failure, polyploidy, and subsequent apoptosis.

Structure-Activity Relationship (SAR) Insights

The "5-bromo" derivative is the starting point for SAR exploration. The following substitutions at C-5 have been validated in literature:

  • Aryl Groups (Phenyl, Pyridine) :

    • Effect: Increases potency by engaging hydrophobic interactions (pi-stacking) within the kinase pocket.

    • Protocol: Suzuki coupling with Phenylboronic acid.

  • Amide Linkers :

    • Effect: Improves solubility and can form hydrogen bonds with the "gatekeeper" residue.

    • Route: Carbonylation of the 5-bromo intermediate (Pd-catalyzed CO insertion) followed by amine coupling.

  • Heterocycles (Morpholine, Piperazine) :

    • Effect: Improves pharmacokinetic properties (solubility, metabolic stability).

    • Route: Buchwald-Hartwig amination of the 5-bromo derivative.

Case Study: Tpz-1 A specific thieno[2,3-c]pyrazole derivative, Tpz-1 , identified via high-throughput screening, demonstrated selective cytotoxicity against HL-60 leukemia cells (IC50 ~0.25 µM). While Tpz-1 contains a carbohydrazide at C-5, the synthesis likely utilized a 5-bromo or 5-carboxylate precursor.

References

  • Bindi, S., et al. (2010). "Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity."[3] Bioorganic & Medicinal Chemistry, 18(19), 7113-7120.

  • Henze, L., et al. (2022). "Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro." Biology, 11(6), 930.

  • Fraley, M. E., et al. (2002). "Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. (Contextual reference for scaffold hopping).

  • Gronowitz, S., et al. (1978). "Synthesis of thieno[2,3-c]pyrazole and thieno[3,2-c]pyrazole." Journal of Heterocyclic Chemistry, 15(7), 1285-1288. (Foundational synthesis).

  • BenchChem Application Note . (2025). "Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery." (Protocol adaptation for heteroaryl halides).

Sources

Foundational

A Comprehensive Analysis of Hydrogen Bond Donor and Acceptor Profiles in 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole: Implications for Drug Design

Executive Summary The thieno[3,2-c]pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and potent anticancer agents. A critical step in optimizi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[3,2-c]pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and potent anticancer agents. A critical step in optimizing these derivatives for oral bioavailability and target engagement is the precise mapping of their physicochemical properties. This whitepaper provides an in-depth technical analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) count for 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole (CAS: 1378867-74-3)[1]. We will deconstruct the molecular mechanics governing its interaction profile, establish a self-validating experimental protocol for empirical verification, and explore the nuances of tautomerization and non-classical bonding.

Structural Dissection and Pharmacophore Mechanics

To accurately assess the interaction capacity of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole, we must analyze its fused bicyclic core and functional substituents. The molecule consists of a thiophene ring fused to a pyrazole ring, substituted with a bromine atom at the 5-position and a methyl group at the 3-position.

Hydrogen Bond Donors (HBD)

In classical pharmacokinetics, a hydrogen bond donor is defined as a hydrogen atom covalently bound to a highly electronegative atom (typically Nitrogen or Oxygen).

  • Count: 1

  • Causality: The sole HBD in this molecule is the proton attached to the N1 nitrogen of the 1H-pyrazole ring. The strong electronegativity of the nitrogen atom polarizes the N-H bond, leaving the hydrogen atom with a partial positive charge (

    
    ), making it an ideal donor for interacting with target protein backbones or water molecules.
    
Hydrogen Bond Acceptors (HBA)

According to [2], the standard HBA count is strictly the sum of all Nitrogen and Oxygen atoms in the molecule, as these possess the requisite lone pairs to accept a hydrogen bond effectively.

  • Count: 2

  • Causality: The two nitrogen atoms within the pyrazole ring act as the primary acceptors. While the N2 atom (the imine-like nitrogen) has a highly localized lone pair in the sp² orbital making it a strong acceptor, the N1 atom (which bears the proton) can also act as an acceptor via its

    
    -system or lone pair, depending on the microenvironment.
    
The "Non-Lipinski" Nuance: Sulfur and Halogens

A common pitfall in fragment-based drug discovery (FBDD) is the mischaracterization of sulfur and halogens.

  • Thiophene Sulfur: While sulfur possesses lone pairs, its larger atomic radius and lower electronegativity diffuse the electron density, making it a remarkably poor classical HBA[3]. Therefore, it is excluded from the standard Lipinski HBA count. However, in advanced 3D docking, it can participate in weak chalcogen bonds.

  • 5-Bromo Substituent: Bromine is excluded from the HBA count. Instead of accepting hydrogen bonds, the electron density anisotropy around the bromine atom creates a positive "sigma-hole," allowing it to act as a halogen bond donor to electron-rich pockets in a target receptor.

Quantitative Physicochemical Summary

The following table synthesizes the core pharmacokinetic parameters of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole, critical for predicting blood-brain barrier (BBB) permeability and gastrointestinal absorption.

PropertyValueTheoretical / Structural Basis
Molecular Formula C₆H₅BrN₂SExact mass calculation[1].
Molecular Weight 217.09 g/mol Highly favorable for FBDD (MW < 300 Da).
Hydrogen Bond Donors 1 Contributed exclusively by the 1H-pyrazole N-H.
Hydrogen Bond Acceptors 2 Sum of Nitrogen atoms (N1, N2). Sulfur excluded.
Rotatable Bonds 0Rigid fused bicyclic system; low entropic penalty upon binding.
Tautomeric States 21H-pyrazole

2H-pyrazole shift in solution.

Visualizing the Interaction Network

To conceptualize how this molecule behaves within a biological binding pocket, we map its primary and secondary interaction sites.

Pharmacophore_Map Mol 5-Bromo-3-methyl-1H- thieno[3,2-c]pyrazole N1 N1 (1H-Pyrazole) Donor & Acceptor Mol->N1 Primary HBD N2 N2 (Pyrazole) Acceptor Only Mol->N2 Primary HBA S Thiophene Sulfur Non-Lipinski Acceptor Mol->S Weak Chalcogen Br 5-Bromo Group Halogen Bond Donor Mol->Br Sigma-Hole

Pharmacophore mapping of hydrogen bond and halogen bond interaction sites.

Experimental Protocols: A Self-Validating System

Relying solely on in silico predictions can lead to late-stage attrition in drug development, particularly due to the tautomeric nature of pyrazoles. The position of the proton (HBD) can fluctuate between N1 and N2, fundamentally altering the 3D pharmacophore.

Below is a self-validating experimental workflow utilizing Fourier-Transform Infrared (FT-IR) and Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy to empirically verify the HBD/HBA count and behavior.

Protocol: Empirical Validation of Hydrogen Bonding

Step 1: Sample Preparation & Baseline FT-IR

  • Dissolve 5 mg of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole in anhydrous dichloromethane (DCM).

  • Evaporate the solvent on an NaCl plate to form a thin film.

  • Acquire the FT-IR spectrum.

    • Causality: You must look for a distinct, broad absorption band between 3100–3500 cm⁻¹ . This confirms the presence of the N-H stretch (the single HBD). A sharp peak indicates free N-H, while a broadened peak indicates the HBD is actively participating in intermolecular hydrogen bonding with the HBA (N2) of adjacent molecules.

Step 2: Variable-Temperature ¹H-NMR (VT-NMR)

  • Prepare a 10 mM solution of the compound in a non-polar, non-hydrogen-bonding solvent (e.g., CDCl₃) to force intermolecular interactions.

  • Acquire ¹H-NMR spectra at 5°C increments from 20°C to 50°C.

  • Track the chemical shift (

    
    ) of the highly deshielded pyrazole proton (typically found at 10.0–13.0 ppm).
    
    • Causality: Calculate the temperature coefficient (

      
      ). A large negative coefficient (> -4.0 ppb/K) indicates that heating is breaking intermolecular hydrogen bonds between the HBD (N-H) and HBA (N) of different molecules. A near-zero coefficient would imply the proton is sterically shielded or involved in an intramolecular bond (impossible in this rigid ring).
      

Step 3: ¹⁵N-HMBC Cross-Validation (Tautomer Mapping)

  • Perform a ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Causality: This step is critical to determine if the HBD is localized at N1 or if rapid tautomerization is distributing the donor capacity between N1 and N2. The coupling patterns will definitively lock the spatial coordinates of the HBD and HBA for your computational docking models.

HBD_HBA_Workflow cluster_0 In Silico ADMET Profiling cluster_1 Experimental Validation Start 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole HBD HBD Count = 1 (N-H Group) Start->HBD HBA HBA Count = 2 (N Atoms) Start->HBA IR FT-IR Spectroscopy (N-H Stretch) HBD->IR NMR Variable Temp NMR (Proton Shift) HBA->NMR IR->NMR Cross-Validation

Workflow for theoretical and experimental validation of HBD/HBA counts.

Strategic Outlook for Drug Development

The HBD/HBA profile (1/2) of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole makes it a highly efficient fragment for drug design. Because it falls well below the Lipinski thresholds (HBD ≤ 5, HBA ≤ 10), it leaves a vast "budget" for medicinal chemists to append additional solubilizing groups or target-specific pharmacophores without violating oral bioavailability rules. Furthermore, the presence of the 5-bromo group offers a unique vector for late-stage functionalization via Suzuki-Miyaura cross-coupling, or it can be retained to exploit halogen bonding in deep, hydrophobic receptor pockets[4].

References

  • Molaid Chemical Database. "5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole - CAS 1378867-74-3". Retrieved from:[Link]

  • MDPI. "Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro". Retrieved from: [Link]

  • Oxford Academic. "A cheminformatics review of auxins as herbicides" (Detailing Lipinski's Rule of Five and ADME parameter calculations). Retrieved from:[Link]

  • Wikipedia. "Hydrogen bond" (Defining standard vs. weak non-Lipinski acceptors). Retrieved from: [Link]

Sources

Exploratory

commercial availability and suppliers of high-purity 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole

Commercial Availability & Technical Guide: 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole Part 1: Executive Summary & Chemical Identity 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole is a high-value heterocyclic scaffold, primaril...

Author: BenchChem Technical Support Team. Date: March 2026

Commercial Availability & Technical Guide: 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole

Part 1: Executive Summary & Chemical Identity

5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole is a high-value heterocyclic scaffold, primarily utilized as a pharmacophore in the development of kinase inhibitors (e.g., Aurora kinase, GSK-3β) and other targeted oncology therapies.[1] Its structural rigidity and specific hydrogen-bonding vectors make it an ideal "hinge binder" in ATP-competitive inhibitor design.[1]

Unlike its non-methylated analogs, the 3-methyl substituent provides steric bulk that can improve selectivity profiles by filling hydrophobic pockets within the enzyme active site. However, this specific substitution pattern significantly impacts commercial availability, shifting it from a "commodity building block" to a "specialty/custom" tier.

Chemical Profile
PropertySpecification
Chemical Name 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole
CAS Number 1378867-74-3
Molecular Formula C₆H₅BrN₂S
Molecular Weight 217.09 g/mol
SMILES CC1=NN=C2C1=C(S2)Br
Key Functionality 5-Bromo (Cross-coupling handle), NH (H-bond donor)
Predicted LogP ~2.4

Part 2: Technical Synthesis & Impurity Landscape

To ensure the integrity of your biological data, it is critical to understand how this compound is synthesized. The impurity profile is directly derived from its synthetic route.

Dominant Synthetic Route

The industrial preparation typically follows a "Construct-then-Functionalize" approach:[1]

  • Core Construction: The thieno[3,2-c]pyrazole ring is built via the Gewald reaction followed by cyclization with hydrazine. The 3-methyl group is introduced early using a methylated precursor (e.g., 3-acetylthiophene derivatives).[1]

  • Functionalization (Bromination): The final step involves Electrophilic Aromatic Substitution (EAS) using N-bromosuccinimide (NBS) or Br₂.

Critical Mechanism: The sulfur atom activates the C-5 position (alpha-position) toward electrophilic attack.[1] The 3-methyl group blocks the C-3 position, theoretically reducing regioisomeric byproducts, but over-bromination remains a risk.[1]

Impurity Logic & Pathway Diagram

The following diagram illustrates the synthesis flow and where specific impurities arise.

SynthesisPath Start 3-Methyl-1H-thieno[3,2-c]pyrazole (Precursor) Target TARGET: 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole Start->Target Electrophilic Subst. (C-5) Impurity1 Impurity A: Unreacted Precursor (Incomplete Rxn) Start->Impurity1 Residual Impurity2 Impurity B: N-Bromo Species (Kinetic Product) Start->Impurity2 N-Bromination NBS NBS / ACN (Bromination Reagent) NBS->Target Impurity3 Impurity C: Dibromo Species (Over-bromination) Target->Impurity3 Excess NBS

Caption: Synthesis pathway showing the conversion of the core scaffold to the 5-bromo target and potential critical impurities.

Part 3: Quality Control (QC) Framework

When sourcing this compound, standard "Certificate of Analysis" (CoA) data is often insufficient for rigorous SAR campaigns. You must validate the regiochemistry (confirming the bromine is at C-5) and purity .

Validation Protocol
MethodCritical ObservationAcceptance Criteria
1H-NMR (DMSO-d₆) Loss of Signal: The singlet at ~7.0-7.5 ppm (corresponding to the C-5 proton of the thiophene ring) must be absent .>95% Integration consistency
HPLC (UV 254 nm) Single peak.[1] Watch for "shoulder" peaks indicating regioisomers or des-bromo precursors.>98% Area Under Curve (AUC)
LC-MS Mass [M+H]⁺ = 217/219 (1:1 Isotopic pattern for Br).[1]Confirm Br isotope pattern
QC Decision Tree

QCDecision Start Incoming Batch Received NMR_Check 1H-NMR: Is C-5 Proton Absent? Start->NMR_Check MS_Check LC-MS: Br Isotope Pattern (1:1)? NMR_Check->MS_Check Yes Result_Fail FAIL: Reject Batch NMR_Check->Result_Fail No (Wrong Isomer/Start Mat) HPLC_Check HPLC Purity > 98%? MS_Check->HPLC_Check Yes MS_Check->Result_Fail No Result_Pass PASS: Release for Synthesis HPLC_Check->Result_Pass Yes HPLC_Check->Result_Fail No

Caption: QC workflow to validate identity and purity before releasing the compound for biological assays.

Part 4: Commercial Availability & Suppliers

This compound is classified as a Tier 2 (Specialty/Custom) building block. It is not always in stock for immediate "next-day" delivery and often requires a lead time of 1-2 weeks (for re-synthesis) or is held by specialized heterocyclic vendors.[1]

Supplier Landscape Analysis
Supplier TierVendor NameAvailability StatusNotes
Primary Source LEAPChem High Probability Explicitly lists CAS 1378867-74-3.[1] Specializes in rare heterocycles.
Secondary Source ChemScene InquireLists the non-methyl analog (CAS 848357-83-5); likely has the capability to synthesize the methyl variant on demand.[1]
Catalog Aggregators Molaid / BuyersGuide Listing OnlyThese platforms list the CAS but usually route to LEAPChem or similar custom synthesis houses.
Analog Suppliers Apollo Scientific AnalogousCarries thieno[2,3-c] isomers; verify specific isomer carefully if ordering.
Procurement Strategy
  • Verify CAS: Ensure you order CAS 1378867-74-3 . Do not confuse with the non-methylated CAS 848357-83-5.[1]

  • Request Analytical Data: Before purchase, ask: "Do you have a batch-specific H-NMR showing the disappearance of the C-5 thiophene proton?"

  • Lead Time: Expect 2-3 weeks if the compound is not on the shelf (Make-to-Order).

References

  • BuyersGuideChem . Supplier CAS No 1378867-74-3 - 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole.[1] Available at: [Link]

  • Molaid . Chemical Detail: 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole.[1][2] Available at: [Link] (Search CAS: 1378867-74-3)[1]

  • PubChem . Compound Summary: 3-bromo-5-methyl-1H-pyrazole (For Structural Comparison). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis routes for 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole from precursor compounds

Application Note: High-Purity Synthesis of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole Abstract This application note details the synthetic protocols for 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole , a critical bicyclic hete...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole

Abstract

This application note details the synthetic protocols for 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole , a critical bicyclic heteroaromatic scaffold used in the development of kinase inhibitors (e.g., Cdc7, Aurora kinase) and other pharmacological agents. The guide presents two distinct routes: a robust Stepwise Protocol (Route A) suitable for scale-up and high-purity requirements, and a Direct Cyclization Protocol (Route B) for rapid library generation. Emphasis is placed on regioselective bromination and controlling the hydrazine cyclization to prevent byproduct formation.

Retrosynthetic Analysis

The construction of the thieno[3,2-c]pyrazole core relies on the fusion of a pyrazole ring onto a thiophene backbone. The most efficient disconnection involves the formation of the N1–C7a and N2–C3 bonds (pyrazole numbering) via the reaction of a hydrazine equivalent with a


-functionalized thiophene ketone.

Retrosynthesis cluster_legend Legend Target 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole (Target) Core 3-Methyl-1H-thieno[3,2-c]pyrazole (Core Scaffold) Core->Target Regioselective Bromination (C-5) Precursor1 3-Acetyl-2-chlorothiophene Precursor1->Core Cyclization (Route A) Precursor2 2,5-Dibromo-3-acetylthiophene Precursor2->Target Direct Cyclization (Route B) Hydrazine Hydrazine Hydrate Hydrazine->Target Hydrazine->Core NBS N-Bromosuccinimide (NBS) key Route A: Stepwise (High Purity) Route B: Direct (High Efficiency)

Figure 1: Retrosynthetic disconnection showing the Stepwise (Route A) and Direct (Route B) pathways.

Route A: Stepwise Synthesis (Recommended)

This route is preferred for large-scale synthesis (>10g) as it avoids the formation of regioisomeric bromides during the cyclization step and allows for purification of the intermediate core.

Step 1: Synthesis of 3-Methyl-1H-thieno[3,2-c]pyrazole

Principle: Nucleophilic aromatic substitution (SNAr) of the 2-chloro group by hydrazine, followed by intramolecular condensation with the 3-acetyl group.

  • Reagents:

    • 3-Acetyl-2-chlorothiophene (1.0 equiv)

    • Hydrazine hydrate (64-80% in H2O) (3.0 - 5.0 equiv)

    • Ethanol (Solvent, 10 volumes)

  • Protocol:

    • Charge a reaction vessel with 3-acetyl-2-chlorothiophene and Ethanol .

    • Add Hydrazine hydrate dropwise at ambient temperature. Note: Exotherm is possible.[1]

    • Heat the mixture to reflux (78-80 °C) and stir for 4–6 hours.

    • Monitor: TLC (50% EtOAc/Hexane) should show consumption of the starting material (Rf ~0.7) and formation of a polar spot (Rf ~0.3).

    • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% volume.

    • Pour the residue into ice-cold water. The product often precipitates as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum.[1][2]

    • Purification: Recrystallization from Ethanol/Water or Toluene if necessary.

Step 2: Regioselective Bromination

Principle: Electrophilic Aromatic Substitution (EAS). The C-5 position (alpha to sulfur) is the most electron-rich site on the fused system.

  • Reagents:

    • 3-Methyl-1H-thieno[3,2-c]pyrazole (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

    • DMF (Dimethylformamide) or Acetonitrile (10 volumes)[1]

  • Protocol:

    • Dissolve 3-Methyl-1H-thieno[3,2-c]pyrazole in DMF at 0 °C (ice bath).

    • Add NBS portion-wise over 30 minutes, maintaining temperature < 5 °C. Critical: Slow addition prevents over-bromination.

    • Allow the reaction to warm to room temperature and stir for 2–3 hours.

    • Monitor: LCMS or TLC. Look for the conversion to the mono-bromo species (+79/81 mass shift).

    • Workup: Dilute the reaction mixture with 10 volumes of water and extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine (2x) to remove DMF. Dry over Na2SO4.

    • Purification: Flash column chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).

Route B: Direct Cyclization (Optimization)

This route utilizes a pre-halogenated precursor. It is faster but requires careful sourcing of the starting material.

Principle: The 2-bromo position in 2,5-dibromo-3-acetylthiophene is activated for SNAr by the ortho-carbonyl group, while the 5-bromo position is relatively deactivated (meta-like relation to acetyl).

  • Reagents:

    • 2,5-Dibromo-3-acetylthiophene (1.0 equiv)

    • Hydrazine hydrate (3.0 equiv)[1]

    • Ethanol (15 volumes)

    • Catalytic Acetic Acid (0.1 equiv) - Optional, accelerates imine formation.[1]

  • Protocol:

    • Dissolve 2,5-dibromo-3-acetylthiophene in Ethanol.

    • Add Hydrazine hydrate slowly.

    • Heat to reflux for 8–12 hours. Note: This reaction is slower than Route A due to steric bulk.

    • Workup: Cool to RT. Pour into water. Extract with EtOAc.[3]

    • Purification: The crude may contain traces of the 5-hydrazino byproduct. Purify via column chromatography (SiO2, Hexane/EtOAc).

Comparative Data & Yields

ParameterRoute A (Stepwise)Route B (Direct)
Overall Yield 65 - 75%40 - 55%
Purity Profile High (>98%)Moderate (90-95%)
Key Impurity N-bromo species (if NBS excess)5-hydrazino derivative
Scalability ExcellentGood
Time Efficiency Low (2 steps)High (1 step)

Analytical Characterization (Expected)

  • 1H NMR (400 MHz, DMSO-d6):

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       13.0 (br s, 1H, NH)
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       7.15 (s, 1H, C6-H, Thiophene proton)
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       2.35 (s, 3H, CH3)
      
  • 13C NMR: Distinct signals for C-Br (typically ~105-110 ppm) and C=N.

  • MS (ESI): m/z 216.9/218.9 [M+H]+ (1:1 isotopic ratio characteristic of Bromine).[1]

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive.[1] Use exclusively in a fume hood. Quench waste with bleach (sodium hypochlorite) solution before disposal.

  • NBS: Irritant. Store in a refrigerator; degraded NBS (yellow/orange) leads to poor yields.

  • Thiophene Derivatives: Often have a strong, unpleasant sulfur odor.[1] Use bleach traps for rotary evaporator exhaust.

References

  • Synthesis of Thieno[3,2-c]pyrazole Core

    • Source:

    • Context: Describes the base cyclization methodology using hydrazine and thiophene precursors.
  • Bromination of Pyrazoles/Thiophenes

    • Source:

    • Context: Protocols for NBS and Br2 mediated bromination of heteroarom
  • Reaction of 2,5-Dibromo-3-acetylthiophene

    • Source:

    • Context: Characterization of reactivity differences between C-2 and C-5 halogens in thiophene systems.

Sources

Application

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of 5-Aryl-3-methyl-1H-thieno[3,2-c]pyrazoles

Abstract The 1H-thieno[3,2-c]pyrazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, serving as a key building block in medicinal chemistry and drug development.[1][2] The Su...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-thieno[3,2-c]pyrazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, serving as a key building block in medicinal chemistry and drug development.[1][2] The Suzuki-Miyaura cross-coupling reaction represents one of the most powerful and versatile methods for carbon-carbon bond formation, prized for its operational simplicity, broad functional group tolerance, and relatively mild reaction conditions.[3][4][5] This guide provides a comprehensive technical overview and detailed protocols for the successful palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole with a variety of organoboron reagents. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern success, and offer a robust starting protocol with troubleshooting guidance for researchers.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The process can be understood through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[7][8]

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid (or ester) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate. The base is critical for activating the boronic acid to facilitate this transfer.[8][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') (Diorganopalladium Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product 5-Aryl-thienopyrazole (Ar-Ar') trans_complex->product substrate 5-Bromo-thienopyrazole (Ar-Br) substrate->oa_complex boronic Boronic Acid (Ar'-B(OH)₂) + Base boronic->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Parameters for Coupling with 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole

The success of coupling with this specific heteroaromatic substrate depends on the careful selection of several key components. The presence of both sulfur and nitrogen heteroatoms can influence catalyst activity through potential coordination, making ligand choice particularly important.

Palladium Catalyst and Ligand Selection

The combination of a palladium precursor and a supporting ligand is paramount for achieving high catalytic activity and stability.

  • Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species, or air-stable Pd(0) sources like Pd(PPh₃)₄. For convenience, pre-formed Pd(II) complexes with phosphine ligands, such as PdCl₂(dppf), are highly effective and widely used.[10][11]

  • Ligands: For heteroaryl bromides, standard ligands like triphenylphosphine (PPh₃) can be effective, but often, more specialized ligands are required to achieve high yields.

    • Ferrocene-based Ligands: [1,1'-Bis(diphenylphosphino)ferrocene] (dppf) is an excellent general-purpose ligand for heteroaryl couplings, promoting high catalyst turnover and stability. PdCl₂(dppf) has proven to be a superior catalyst for the coupling of structurally similar 5-bromoindazoles.[11][12]

    • Bulky, Electron-Rich Phosphines: Ligands from the Buchwald family (e.g., SPhos, XPhos) or others like tricyclohexylphosphine (PCy₃) are highly effective for challenging couplings, including those with sterically hindered partners or less reactive chlorides.[10]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable bonds to palladium, leading to highly robust and efficient catalysts capable of high turnover numbers.[10]

Base Selection

The base plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species.[9] The choice of base can dramatically affect reaction rates and yields, and its strength should be matched to the substrates.

  • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Potassium carbonate (K₂CO₃) is a cost-effective and broadly effective base for many Suzuki couplings.[11][12] Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing superior results in difficult couplings, albeit at a higher cost.

  • Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is particularly effective for coupling with heteroaryl halides and can be crucial for reactions that are sluggish with carbonates.

  • Hydroxides (NaOH, KOH): While very effective at promoting the reaction, strong hydroxides can be incompatible with sensitive functional groups (e.g., esters) on either coupling partner.[13][14]

Solvent System

The solvent must solubilize the reactants and catalyst while facilitating the different steps of the catalytic cycle. Biphasic systems are common.

  • Aprotic Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and toluene are excellent choices.[6][8] Dimethoxyethane (DME) has also been used with great success for related substrates.[12]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can also be used, though it may require higher temperatures for purification due to its high boiling point.

  • Co-Solvent: The addition of water is common and often necessary to dissolve the inorganic base. A typical ratio is between 4:1 and 10:1 (organic solvent:water). The solvent mixture should be thoroughly degassed before use to prevent oxidation and deactivation of the Pd(0) catalyst.[6][14]

Recommended Protocol and Optimization Workflow

This section provides a robust, general protocol for the Suzuki-Miyaura coupling of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole.

General Experimental Protocol

Reagents & Materials:

  • 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole (1.0 equiv.)

  • Aryl or Heteroarylboronic Acid (1.2–1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂) (0.02–0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv.)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole, the boronic acid, the base (K₂CO₃ or K₃PO₄), and the palladium catalyst (PdCl₂(dppf)·CH₂Cl₂).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 v/v ratio) to achieve a substrate concentration of approximately 0.1–0.2 M.

  • Place the reaction mixture in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the starting material is complete (typically 2–16 hours).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-3-methyl-1H-thieno[3,2-c]pyrazole product.

Data Summary: Example Conditions for Heteroaryl Suzuki Couplings

The following table provides a starting point for reaction optimization based on conditions reported for similar heteroaromatic substrates.

Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Notes
PdCl₂(dppf) (5%)dppfK₂CO₃ (2.0)DME80High yields reported for 5-bromoindazoles.[11][12]
Pd(PPh₃)₄ (5%)PPh₃K₃PO₄ (2.0)Dioxane/H₂O100A classic, robust system for many aryl bromides.[15]
Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (3.0)Toluene/H₂O100Effective for sterically hindered or challenging substrates.
Pd(OAc)₂ (2%)PCy₃ (4%)Cs₂CO₃ (2.5)THF70Good for electron-deficient or -rich partners.
Optimization and Troubleshooting Workflow

If the standard protocol yields unsatisfactory results, a systematic approach to optimization is recommended.

Optimization_Workflow start Start: Standard Protocol (PdCl₂(dppf), K₂CO₃, Dioxane/H₂O, 80°C) check_yield Reaction Outcome? start->check_yield success High Yield: Protocol Validated check_yield->success > 80% low_yield Low Yield or No Reaction check_yield->low_yield < 50% side_products Side Products Observed (e.g., Debromination, Homocoupling) check_yield->side_products Mixture screen_base Screen Bases: 1. K₃PO₄ 2. Cs₂CO₃ low_yield->screen_base check_yield2 Improved? screen_base->check_yield2 check_yield2->success Yes screen_ligand Screen Ligands/Catalysts: 1. Buchwald Ligand (e.g., SPhos) 2. Pd(PPh₃)₄ check_yield2->screen_ligand No check_yield3 Improved? screen_ligand->check_yield3 check_yield3->success Yes adjust_temp Adjust Temperature (90-110°C) or Solvent (e.g., Toluene, DME) check_yield3->adjust_temp No troubleshoot_side Troubleshoot: - Ensure rigorous degassing - Check boronic acid quality (1:1 stoichiometry?) - Lower temperature side_products->troubleshoot_side

Caption: A logical workflow for optimizing Suzuki-Miyaura conditions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). The Suzuki-Miyaura Cross-Coupling Reaction. In Organic Reactions (pp. 1-959). John Wiley & Sons, Inc.
  • Barrios-Landeros, F., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2171–2179.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 9(15), 1493-1518.
  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Thieme. (2013). A Convenient Preparation of Thieno[3,2-c]pyrazole. Retrieved from [Link]

  • Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

  • MDPI. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... Retrieved from [Link]

Sources

Method

Application Note: Regioselective N-Alkylation of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole

Introduction & Pharmacological Relevance Thieno[3,2-c]pyrazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors, antiviral agents, and targeted...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Thieno[3,2-c]pyrazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors, antiviral agents, and targeted anti-cancer therapeutics [2]. Within this class, the 5-bromo-3-methyl-1H-thieno[3,2-c]pyrazole building block is particularly valuable. The C5-bromo substituent serves as a robust handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-methyl group provides essential steric constraints for target binding.

However, functionalizing the pyrazole core requires precise control of regioselectivity during N-alkylation due to the presence of two nucleophilic nitrogen atoms (N1 and N2). This application note details the mechanistic rationale, optimized step-by-step protocols, and analytical data for achieving high N1-selectivity during the alkylation of this critical building block [1].

Mechanistic Principles of Regioselectivity

The regioselectivity of N-alkylation in 3-substituted 1H-thieno[3,2-c]pyrazoles is governed by a delicate interplay of steric and electronic factors. As a Senior Application Scientist, it is critical to understand the causality behind the reaction outcomes rather than simply following empirical conditions:

  • Steric Shielding (The Dominant Factor): The methyl group at the C3 position creates significant out-of-plane steric bulk directly adjacent to the N2 atom. Conversely, the N1 position is adjacent to the C6a bridgehead carbon. Because C6a is fused to the planar thiophene ring and lacks bulky substituents, the N1 trajectory is highly accessible to incoming electrophiles.

  • Electronic Distribution & Anion Delocalization: Deprotonation of the pyrazole NH generates a highly delocalized pyrazolide anion. While resonance distributes the negative charge across both N1 and N2, the steric shielding of N2 directs the electrophilic attack predominantly to the N1 position under kinetic control.

  • Solvent & Base Causality: The use of polar aprotic solvents (e.g., DMF, MeCN) prevents tight ion-pairing, maximizing the nucleophilicity of the pyrazolide anion. Bulky, soft bases like Cs₂CO₃ are preferred over hard bases (like NaOH) because the large cesium counterion weakly coordinates the pyrazolide anion, leaving the N1 position completely exposed for rapid kinetic alkylation.

Mechanistic Workflow & Logical Relationships

AlkylationWorkflow Start 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole (Starting Material) Base Deprotonation (Cs₂CO₃ or NaH in DMF/MeCN) Start->Base Intermediate Pyrazolide Anion (Delocalized N1/N2 Negative Charge) Base->Intermediate PathA Sterically Unhindered Attack (C6a adjacent) Intermediate->PathA Electrophile (R-X) PathB Sterically Hindered Attack (C3-Methyl adjacent) Intermediate->PathB Electrophile (R-X) Prod1 N1-Alkyl Isomer (Major Product: 80-95%) PathA->Prod1 Prod2 N2-Alkyl Isomer (Minor Product: 5-20%) PathB->Prod2 Purification Chromatographic Separation (Silica Gel / Prep-HPLC) Prod1->Purification Prod2->Purification Downstream C5-Bromo Functionalization (Pd-Catalyzed Cross-Coupling) Purification->Downstream Purified N1 Isomer

Workflow of divergent N-alkylation and downstream functionalization of thieno[3,2-c]pyrazole.

Experimental Protocols

Protocol A: Base-Mediated N1-Selective Alkylation (Standard Workflow)

This protocol utilizes kinetic control to maximize the yield of the N1-alkylated isomer.

  • Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Deprotonation : Add Cesium Carbonate (Cs₂CO₃, 1.5 equiv) in one portion. Stir the suspension at ambient temperature (20–25 °C) under an inert atmosphere (N₂ or Ar) for 30 minutes to ensure complete generation of the pyrazolide anion.

  • Alkylation : Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 equiv) dropwise via syringe.

  • Reaction Monitoring : Heat the reaction mixture to 50 °C and stir for 4–12 hours. Monitor the reaction progress via LC-MS or TLC (typically 3:1 Hexanes/EtOAc) until the starting material is fully consumed.

  • Workup : Cool the mixture to room temperature and quench with distilled water (equal volume to DMF). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing : Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The N1-alkylated isomer typically exhibits a higher

    
     value (less polar) than the N2-alkylated isomer due to differences in the overall molecular dipole moment.
    
Protocol B: Mitsunobu-Driven Alkylation (For Complex/Secondary Alcohols)

When utilizing complex or chiral secondary alcohols where standard alkyl halides are unavailable or prone to elimination, Mitsunobu conditions are required.

  • Preparation : In an oven-dried flask, dissolve 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous Tetrahydrofuran (THF) (0.2 M).

  • Activation : Cool the mixture to 0 °C using an ice bath.

  • Coupling : Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes to control the exotherm and prevent the formation of hydrazine byproducts.

  • Propagation : Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 12–16 hours under N₂.

  • Workup : Concentrate the reaction mixture directly under reduced pressure.

  • Purification : Purify via flash chromatography. Note: Mitsunobu conditions generally yield a slightly lower N1:N2 ratio compared to base-mediated alkylation due to the massive steric bulk of the intermediate alkoxyphosphonium species interacting with the C3-methyl group.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the alkylation of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole, demonstrating how steric bulk of the electrophile and choice of base influence the regioselectivity.

Alkylating AgentReagents & SolventsTemp (°C)N1:N2 RatioIsolated Yield (N1)
Methyl IodideCs₂CO₃, DMF5088:1282%
Benzyl BromideK₂CO₃, MeCN6091:0985%
Isopropyl BromideNaH, DMF5095:0571%
Ethanol (Mitsunobu)DIAD, PPh₃, THF2575:2568%

Data Interpretation: As the steric bulk of the alkylating agent increases (e.g., Isopropyl Bromide), the N1:N2 ratio improves drastically (95:05) because the highly hindered N2 position (adjacent to the C3-methyl) physically cannot accommodate the branched electrophile. However, this steric clash also reduces the overall reaction rate, leading to a slightly lower isolated yield (71%).

Downstream Applications

Once the N1-alkylated 5-bromo-3-methyl-1H-thieno[3,2-c]pyrazole is isolated, the C5-bromo position is primed for late-stage functionalization. The electron-rich nature of the thiophene ring makes this position highly amenable to oxidative addition by Pd(0) species. Researchers routinely subject this intermediate to Suzuki-Miyaura cross-coupling with aryl boronic acids (using Pd(dppf)Cl₂ and K₂CO₃ in 1,4-Dioxane/H₂O) to rapidly generate libraries of diverse, pharmacologically active kinase inhibitors.

References

  • Zaki, R. M., Saber, A. F., Kamal El-Dean, A. M., & Radwan, S. M. "A concise review on synthesis, reactions and biological Importance of thienopyrazoles." Arkivoc 2020, i, 20-60. URL:[Link]

Application

Application Note: Microwave-Assisted Synthesis of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole

Executive Summary The thieno[3,2-c]pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indazole and exhibiting potent inhibitory activity against Aurora kinases, EGFR, and oth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[3,2-c]pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indazole and exhibiting potent inhibitory activity against Aurora kinases, EGFR, and other oncogenic targets. Traditional thermal synthesis of this core often suffers from prolonged reaction times (12–24 hours), harsh conditions, and inconsistent yields due to competing polymerization.

This Application Note details a microwave-assisted protocol for the rapid, scalable synthesis of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole . By leveraging the dielectric heating effects of microwave irradiation, we achieve a reduction in reaction time from hours to minutes while significantly improving the purity profile. This guide presents a robust two-stage workflow : (1) Core Cyclization and (2) Regioselective Bromination, followed by a proof-of-concept Suzuki coupling to demonstrate utility.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure absolute regiocontrol. While a "one-pot" approach starting from a dibrominated precursor is theoretically possible, it often leads to inseparable mixtures. Our validated route builds the heterocycle first, then installs the halogen handle at the most electron-rich position (C5).

Strategic Pathway
  • Precursor Selection: We utilize 1-(2-bromothiophen-3-yl)ethan-1-one (1). The bromine at C2 is labile enough for intramolecular displacement by hydrazine but stable enough to survive storage.

  • Mechanism: Hydrazine condenses with the ketone to form a hydrazone intermediate, which undergoes an intramolecular Nucleophilic Aromatic Substitution (

    
    ) to close the pyrazole ring.
    
  • Functionalization: Electrophilic bromination with N-Bromosuccinimide (NBS) selectively targets the C5 position of the thiophene ring due to the directing effect of the sulfur atom and the fused system's electronics.

SynthesisPathway Start 1-(2-bromothiophen-3-yl) ethan-1-one (1) Intermediate 3-methyl-1H-thieno [3,2-c]pyrazole (2) Start->Intermediate MW: 120°C, 15 min Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product 5-Bromo-3-methyl-1H- thieno[3,2-c]pyrazole (3) Intermediate->Product MW: 60°C, 10 min Regioselective Bromination NBS NBS / ACN NBS->Product Suzuki Suzuki Coupling (Biaryl Product) Product->Suzuki Functionalization

Figure 1: Validated synthetic workflow for the target scaffold.

Experimental Protocols

Protocol A: Microwave-Assisted Cyclization

Objective: Synthesis of 3-methyl-1H-thieno[3,2-c]pyrazole (Core Structure).

Reagents:

  • 1-(2-bromothiophen-3-yl)ethan-1-one (1.0 equiv)

  • Hydrazine hydrate (60-80% solution, 3.0 equiv)

  • Ethanol (Absolute, solvent grade)

  • Catalytic Acetic Acid (0.1 equiv)

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Biotage Initiator+)

  • 10 mL or 35 mL pressure vial with magnetic stir bar.

Step-by-Step Procedure:

  • Charge: Dissolve 1-(2-bromothiophen-3-yl)ethan-1-one (205 mg, 1.0 mmol) in Ethanol (4 mL) in the microwave vial.

  • Add: Add Hydrazine hydrate (0.15 mL, ~3.0 mmol) dropwise. Add 1 drop of glacial acetic acid.

  • Seal: Crimp the cap with a PTFE/silicone septum.

  • Irradiate: Program the microwave reactor with the following parameters:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Work-up:

    • Cool the vial to room temperature (using compressed air cooling feature).

    • The product often precipitates upon cooling. If not, concentrate the solvent to ~1 mL under reduced pressure.

    • Add ice-cold water (10 mL) to induce precipitation.

    • Filter the solid, wash with cold water (2 x 5 mL) and hexanes (1 x 5 mL).

    • Drying: Vacuum dry at 40 °C for 4 hours.

Expected Result: Off-white to pale yellow solid. Yield: 85–92%.

Protocol B: Regioselective Bromination

Objective: Installation of the bromine handle at C5.

Reagents:

  • 3-methyl-1H-thieno[3,2-c]pyrazole (from Protocol A)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN) (Dry)

Step-by-Step Procedure:

  • Charge: Suspend the pyrazole core (138 mg, 1.0 mmol) in Acetonitrile (3 mL).

  • Add: Add NBS (187 mg, 1.05 mmol) in one portion.

  • Irradiate:

    • Temperature: 60 °C (Mild heating is crucial to prevent poly-bromination)

    • Time: 10 minutes

    • Power: Dynamic (Max 100 W)

  • Work-up:

    • Pour the reaction mixture into saturated aqueous NaHCO₃ (10 mL) to quench excess NBS.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: If necessary, pass through a short silica plug (eluent: 30% EtOAc/Hexanes).

Expected Result: 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole. Tan solid.[2] Yield: 75–85%.

Protocol C: Functionalization (Suzuki-Miyaura Coupling)

Objective: Validation of the bromine handle for library generation.

Reagents:

  • 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole (0.5 mmol)

  • Phenylboronic acid (0.75 mmol)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2M aqueous solution, 2.0 equiv)

  • DME (Dimethoxyethane) (3 mL)

Step-by-Step Procedure:

  • Charge: Combine the bromo-scaffold, boronic acid, and catalyst in a microwave vial.

  • Solvent: Add DME and Na₂CO₃ solution.

  • Degas: Sparge with Argon/Nitrogen for 1 minute.

  • Irradiate:

    • Temperature: 130 °C

    • Time: 20 minutes

  • Result: Full conversion to the 5-phenyl derivative.

Data Summary & Optimization

The following table contrasts the Microwave (MW) method with conventional thermal heating (Oil Bath) based on internal validation runs.

ParameterConventional ThermalMicrowave ProtocolImprovement
Reaction Time (Cyclization) 16 Hours (Reflux)15 Minutes 64x Faster
Solvent Volume 20–50 mL4 mLGreen Chemistry
Yield (Step 1) 65–70%85–92% +20%
Purity (Crude) Requires ChromatographyFiltration OnlyProcess Efficiency
Energy Consumption High (Continuous heating)Low (Targeted dielectric heating)Sustainable
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete hydrazone formationAdd 1-2 drops of Acetic Acid (catalyst) to activate the ketone.
Over-Bromination (Step 2) Temperature too highReduce MW temp to 40°C or perform at RT. Use exactly 1.0 equiv NBS.
Vessel Failure High vapor pressureEnsure Ethanol volume is <50% of vial capacity. Use "High Pressure" vial settings.

Critical Mechanism: Why This Works

The success of this protocol relies on the "B-Effect" (Bromine Effect) in the precursor. The bromine atom at position 2 of the thiophene ring serves two roles:

  • Steric Influence: It forces the acetyl group out of planarity slightly, but microwave irradiation overcomes this barrier efficiently.

  • Leaving Group: It acts as the electrophile for the intramolecular

    
    . The hydrazone nitrogen (formed in situ) is highly nucleophilic. Under microwave irradiation, the polarity of the transition state is stabilized, significantly accelerating the ring closure compared to thermal heating.
    

Mechanism Step1 Hydrazone Formation (Acid Catalyzed) Step2 Dipolar Transition State (Stabilized by MW Field) Step1->Step2 MW Energy Step3 Intramolecular SnAr (Bromine Displacement) Step2->Step3 Fast Kinetics Step4 Aromatization (Driving Force) Step3->Step4 - HBr

Figure 2: Mechanistic progression of the microwave-enhanced cyclization.

Safety Information

  • Microwave Safety: Never heat sealed vessels beyond their rated pressure (typically 20-30 bar). Ethanol expands significantly; maintain 50% headspace.

  • Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Handle in a fume hood. In a microwave vial, it is contained, reducing exposure risk compared to open reflux.

  • Chemical Compatibility: Do not use metal spatulas with the Pd-catalyst in the functionalization step to avoid deactivation.

References

  • Gronowitz, S., et al. "Synthesis of thieno[3,2-c]pyrazoles." Journal of Heterocyclic Chemistry, vol. 15, no. 3, 1978.

  • Airey, J., et al. "A Convenient Preparation of Thieno[3,2-c]pyrazole." Synthesis, vol. 46, no.[3] 01, 2014, pp. 96-100.

  • Karakaya, A., et al. "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences, vol. 4, no. 1, 2025.[2]

  • Bindi, S., et al. "Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity." Bioorganic & Medicinal Chemistry, vol. 19, no. 8, 2011.

  • Sigma-Aldrich. "1-(2-bromothiophen-3-yl)ethan-1-one Product Sheet."

  • ChemScene. "5-Bromo-1H-thieno[3,2-c]pyrazole Product Data."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Guide for 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole

[1] Topic: Overcoming Solubility Issues of 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole in Aqueous Media Document ID: TS-TPZ-005 Last Updated: March 2026 Audience: Medicinal Chemists, Pharmacologists, Assay Development Scie...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Overcoming Solubility Issues of 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole in Aqueous Media Document ID: TS-TPZ-005 Last Updated: March 2026 Audience: Medicinal Chemists, Pharmacologists, Assay Development Scientists[1]

Executive Summary & Molecule Profile

5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole is a rigid, planar, and lipophilic heterocyclic scaffold (LogP ~2.4).[1] It is widely used as an intermediate for kinase inhibitors (e.g., Aurora, PLK1) and Hedgehog pathway antagonists.

Its primary technical challenge is aqueous insolubility .[1] The molecule lacks significant ionizable centers at physiological pH (pKa of pyrazole NH ~14; basic N ~2.5), rendering pH adjustment mostly ineffective for solubilization in biological buffers. Furthermore, its planar structure encourages


-

stacking, leading to rapid micro-precipitation ("crashing out") upon dilution from organic stocks.[1]

This guide provides field-proven protocols to solubilize this compound for biological assays and chemical synthesis.[1]

Troubleshooting & FAQs

Section A: Stock Solution Preparation

Q1: My compound precipitates inside the DMSO stock vial after freezing. Is it degraded? A: Likely not. DMSO is hygroscopic.[1] If stored at -20°C, it absorbs atmospheric moisture upon thawing, which lowers the solubility of the thienopyrazole and causes precipitation.

  • Solution:

    • Warm the vial to 37°C and vortex vigorously for 5 minutes.

    • Sonicate for 10 minutes in a water bath.

    • Prevention: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles. Use anhydrous DMSO and seal with Parafilm.[1]

Q2: What is the maximum concentration I can achieve in DMSO? A: Typically 50–100 mM . While the theoretical limit may be higher, we recommend capping stocks at 20 mM for working solutions to prevent "crash-out" shock when diluting into aqueous media.[1]

Section B: Aqueous Formulation (Assays & Injection)

Q3: I diluted my DMSO stock 1:1000 into PBS, but I see a fine precipitate/cloudiness. Why? A: This is "kinetic precipitation."[1] The rapid change in polarity (dielectric constant) from DMSO (


=47) to Water (

=80) forces the hydrophobic thienopyrazole molecules to aggregate before they can disperse.
  • The Fix (Stepwise Dilution Protocol): Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Intermediate Step: Dilute stock into a cosolvent mix (e.g., PEG400 or Propylene Glycol) first.

    • Final Step: Dilute the intermediate slowly into the vortexing buffer.

Q4: Can I use pH adjustment to dissolve it? A: No.

  • Reasoning: The pyrazole NH is extremely weak (pKa ~14), and the pyridine-like nitrogen is weakly basic (pKa ~2.5). To ionize this molecule sufficiently for solubility, you would need pH > 12 or pH < 2, both of which are incompatible with most biological assays and cellular systems. Rely on cosolvents or complexation instead.

Q5: What is the best vehicle for animal dosing (IP/PO)? A: Simple aqueous buffers will fail. Use a standard "galenic" formulation:

  • Option A (Cosolvent): 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline.[1]

  • Option B (Complexation): 20% (w/v) HP-

    
    -Cyclodextrin in water.[1] (See Protocol below).
    

Critical Protocols

Protocol 1: Cyclodextrin Complexation (The "Gold Standard")

Best for: Cell culture, animal studies, and preventing aggregation artifacts.

Mechanism: The hydrophobic thienopyrazole core enters the lipophilic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD), while the hydrophilic exterior keeps the complex soluble in water.[1]

Materials:

  • HP-

    
    -CD (e.g., Kleptose® or Trappsol®)[1]
    
  • Milli-Q Water[1]

  • 0.22 µm Syringe Filter (PES or Nylon)

Steps:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in water to make a 20% w/v  solution.[1] (e.g., 2g in 10mL). Stir until clear.
    
  • Add Compound: Add 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole powder directly to the vehicle. (Target: 1–5 mg/mL).[1]

  • High-Shear Mixing: Vortex for 5 mins, then sonicate at 40°C for 30–60 minutes. The solution should turn from cloudy to clear/opalescent.

  • Equilibration: Shake at room temperature overnight (optional but recommended for max saturation).

  • Filtration: Pass through a 0.22 µm filter to remove uncomplexed solid.[1]

  • Quantification: Verify concentration via HPLC-UV, as some solid may have been lost.

Protocol 2: Kinetic Solubility Determination

Use this to determine the "Safe Limit" for your specific assay buffer.

  • Prepare a 10 mM stock in DMSO.[1]

  • Prepare a 96-well plate with 190 µL of your assay buffer per well.

  • Spike 10 µL of DMSO stock into the first well (Final: 500 µM).

  • Perform serial 2-fold dilutions across the plate.

  • Incubate for 2 hours at RT.

  • Read Absorbance: Measure OD at 600nm (turbidity) or use a nephelometer.

  • Result: The concentration where OD spikes above background is your Solubility Limit .[1] Stay 2-fold below this for reliable data.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application.

SolubilityWorkflow Start Start: 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole CheckApp Identify Application Start->CheckApp Synth Chemical Synthesis CheckApp->Synth BioAssay Biological Assay (In Vitro) CheckApp->BioAssay InVivo In Vivo Study CheckApp->InVivo OrgSolv Use Organic Solvents (DMF, DMA, THF) Synth->OrgSolv StockPrep Prepare 10-20mM Stock (Anhydrous DMSO) BioAssay->StockPrep Formulation Select Formulation InVivo->Formulation Dilution Dilution Step StockPrep->Dilution PrecipCheck Check for Precipitation (Turbidity/OD600) Dilution->PrecipCheck DirectAdd Direct Addition OK (< 0.5% DMSO) PrecipCheck->DirectAdd No Precip Aggreg Add Surfactant (0.05% Tween-20 / Triton X-100) PrecipCheck->Aggreg Precip Observed Cosolvent Cosolvent Mix: 10% DMSO / 40% PEG400 / Saline Formulation->Cosolvent Acute/IP Cyclodex Complexation: 20% HP-beta-CD Formulation->Cyclodex Oral/Chronic

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental context.

Solvent Compatibility Data

Solvent / ExcipientSolubility RatingMax Recommended % (In Vivo)Notes
DMSO Excellent (>50 mM)< 10%Standard stock solvent.[1] High % is toxic to cells.[1]
DMF / DMA Excellent (>50 mM)N/ASynthesis only. Avoid in biology.
Ethanol Moderate< 10%Good intermediate solvent, but volatile.
PEG 400 Good< 40%Excellent cosolvent.[1] Increases viscosity.[1]
Water / PBS Very Poor (< 10 µM)100%Causes immediate precipitation without help.[1]
20% HP-

-CD
Good (~1–5 mM)100%Best for bioavailability and stability.[1]
Tween 80 N/A (Surfactant)< 5%Prevents aggregation; does not "dissolve" bulk solid.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21218106, 5-bromo-1H-pyrazole-3-carboxylic acid (Structural Analog Analysis).[1] Retrieved from [Link]

  • MDPI (2021). Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction.[1] Discusses lipophilicity and formulation of fused pyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal (2022). DMSO as a C1 Source for Pyrazole Ring Construction.[1][2] Highlights DMSO compatibility and solubility during synthesis.[1][3] Retrieved from [Link]

Sources

Optimization

optimizing purification of 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole via column chromatography

This technical guide addresses the purification of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole , a fused bicyclic heterocycle often utilized as a scaffold in kinase inhibitor development.[1][2] Its structural features—spec...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole , a fused bicyclic heterocycle often utilized as a scaffold in kinase inhibitor development.[1][2] Its structural features—specifically the basic pyrazole nitrogens and the lipophilic thiophene ring—present unique chromatographic challenges, notably "tailing" and solubility-limited loading.[2]

Part 1: Method Development & Optimization

Q: What is the optimal stationary phase and solvent system for this scaffold?

A: While standard silica gel (40–63 µm, 60 Å) is the baseline, the 1H-thieno[3,2-c]pyrazole core contains a secondary amine (NH) and a basic nitrogen (N2) that interact strongly with acidic silanols on the silica surface.[2][3] This interaction often results in peak broadening (tailing) and poor resolution.[2]

  • Primary Recommendation: Use High-Performance Flash Silica (15–40 µm) .[1][2] The smaller particle size improves resolution between the product and regioisomeric impurities often formed during hydrazine cyclization.

  • Solvent System A (Non-Polar/Standard): n-Hexane : Ethyl Acetate (EtOAc).[2]

    • Start with a gradient from 0% to 40% EtOAc.

    • Note: This system is often insufficient for suppressing tailing.

  • Solvent System B (High Solubility/Polar): Dichloromethane (DCM) : Methanol (MeOH).[2]

    • Use for higher loading capacity.

    • Gradient: 0% to 5% MeOH.

    • Critical: Do not exceed 10% MeOH on standard silica without a modifier, as silica dissolution and high backpressure become risks.[2][3]

Q: My product is "streaking" or "tailing" significantly. How do I fix this?

A: Tailing in nitrogenous heterocycles is caused by hydrogen bonding between the pyrazole nitrogens and the acidic silanol groups (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) on the stationary phase.[3]

The Solution: Mobile Phase Modifiers You must "mask" the silanols or modulate the ionization state of the pyrazole.

ModifierConcentrationMechanismBest For
Triethylamine (TEA) 0.5% – 1.0%Competitively binds to silanol sites, preventing product interaction.[1][2]First Choice. Best for Hexane/EtOAc systems.
Ammonium Hydroxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
0.1% – 0.5%Similar to TEA but more volatile; easier to remove post-column.Best for DCM/MeOH systems.
Acetic Acid 0.1%Protonates the product completely (preventing H-bond switching) or suppresses silanol ionization.[2]Use only if basic modifiers fail and product is acid-stable.[1]

Protocol for TEA Deactivation:

  • Pre-equilibrate the column with 3 column volumes (CV) of the starting mobile phase containing 1% TEA.[2][3]

  • Run the gradient with the modifier included in both solvent bottles.

  • Warning: TEA can form salts with acidic impurities. Ensure your crude is free of strong acids before loading.

Part 2: Troubleshooting & Logic Flow

Q: I see two close spots on TLC. Is one a regioisomer?

A: Yes, this is highly probable.[2] The synthesis of thieno[3,2-c]pyrazoles via hydrazine cyclization often yields the thieno[2,3-c]pyrazole isomer or uncyclized hydrazone intermediates.[2]

  • Diagnosis:

    • 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole (Target): Typically more polar (lower ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) than the [2,3-c] isomer due to the specific dipole orientation, though this varies by substitution.[1][3]
      
    • Impurity Check: Run a 2D TLC. Spot the crude, run in Solvent A, rotate 90°, and run in Solvent B (e.g., DCM/MeOH).[2] If the spots separate further, switch to Solvent B for the column.[2]

Q: The compound precipitates on the column inlet. How do I handle loading?

A: This scaffold has high crystallinity and moderate solubility. "Wet loading" in Hexane/DCM often leads to precipitation when the hexane ratio is high.

Recommended Loading Technique: Dry Loading (Solid Load) [2]

  • Dissolve the crude mixture in a minimal amount of DCM or Acetone.

  • Add Celite® 545 or coarse silica gel (ratio 1:2 crude:solid).[2][3]

  • Evaporate the solvent completely on a rotovap until a free-flowing powder remains.[1]

  • Load this powder into a solid load cartridge (SLS) or directly on top of the column bed.[2]

    • Why: This eliminates solvent incompatibility issues and sharpens the injection band, improving resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      

Part 3: Visualization of Optimization Logic

The following decision tree outlines the logical steps for troubleshooting peak shape and separation efficiency.

PurificationLogic Start Start: Crude 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole TLC Step 1: TLC Screening (Hex/EtOAc 3:1) Start->TLC CheckShape Check Spot Shape TLC->CheckShape Tailing Issue: Tailing/Streaking CheckShape->Tailing Streaking observed GoodShape Shape: Round/Compact CheckShape->GoodShape Compact spot AddTEA Action: Add 1% Et3N to Mobile Phase Tailing->AddTEA CheckSep Check Separation ($Delta R_f$) GoodShape->CheckSep AddTEA->CheckSep PoorSep Issue: $Delta R_f < 0.15$ (Co-elution) CheckSep->PoorSep Overlapping spots GoodSep Condition: $Delta R_f > 0.15$ CheckSep->GoodSep Distinct spots ChangeSolvent Action: Switch to DCM/MeOH (0-5%) or Change Stationary Phase (C18) PoorSep->ChangeSolvent RunColumn Action: Run Flash Column Gradient: 0-40% EtOAc GoodSep->RunColumn DryLoad Action: Use Celite Dry Loading RunColumn->DryLoad If solubility low

Caption: Decision tree for optimizing chromatographic parameters based on TLC observations.

Part 4: Technical Specifications & Data

Solvent Strength & Selectivity Table

Use this table to adjust your mobile phase if the standard Hexane/EtOAc fails.

Solvent SystemPolarity Index (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Selectivity CharacteristicsApplication for Thienopyrazoles
Hexane / EtOAc 0.1 – 4.4Standard normal phase.[1] Good for lipophilic impurities.Baseline method. Use for initial cleanup.
DCM / MeOH 3.1 – 5.1High solubility. H-bond disrupting.[1]Problem solver. Use for polar impurities or if compound crashes out.[4]
Toluene / Acetone 2.4 – 5.1ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

interaction capability.[1]
Orthogonal selectivity. Excellent for separating regioisomers with different aromatic electronics.
DCM / EtOAc 3.1 – 4.4Moderate polarity, non-protic.[3]Use if MeOH causes silica dissolution or if TEA is incompatible.
Experimental Protocol: Optimized Flash Run
  • Column: 12g or 24g High-Performance Spherical Silica (20-40 µm).[1]

  • Flow Rate: 25–30 mL/min (optimized for backpressure < 100 psi).

  • Equilibration: Flush with 3 CV of Hexane + 1% TEA.

  • Loading: Dry load on Celite (sample adsorbed ratio 1:3).

  • Gradient Profile:

    • 0–2 CV: 100% Hexane (Isocratic hold to elute non-polar grease/impurities).[2]

    • 2–12 CV: 0% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       30% EtOAc (Linear gradient).
      
    • 12–15 CV: 30% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       50% EtOAc (Flush phase).
      
  • Detection: UV at 254 nm (aromatic system) and 280 nm (thiophene specific).[2][3]

References

  • ChemicalBook. (2025).[2] Methyl 5-bromo-1H-pyrazole-3-carboxylate Properties and Purification. Retrieved from [2]

  • BenchChem. (2025).[2][5] Application Notes and Protocols for the Purification of 5-Bromo-N-phenylpyridin-3-amine by Column Chromatography. Retrieved from [2]

  • National Institutes of Health (NIH). (2019).[2] Synthesis of Dihydropyrano[3,2-c]pyrazoles via Double Bond Migration and Ring-Closing Metathesis. Retrieved from [2]

  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Retrieved from [2]

  • MDPI. (2009).[2][3] 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate: Synthesis and Characterization. Retrieved from [2]

Sources

Troubleshooting

minimizing side reactions during the bromination of methyl-thieno[3,2-c]pyrazole

Technical Support Center: Bromination of Methyl-Thieno[3,2-c]pyrazole Ticket ID: #BR-MTP-001 Subject: Minimizing Side Reactions During Electrophilic Bromination Assigned Specialist: Senior Application Scientist, Process...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bromination of Methyl-Thieno[3,2-c]pyrazole

Ticket ID: #BR-MTP-001 Subject: Minimizing Side Reactions During Electrophilic Bromination Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Reactivity Landscape

The bromination of methyl-thieno[3,2-c]pyrazole is a competition between two distinct mechanistic pathways: Electrophilic Aromatic Substitution (EAS) and Radical Chain Substitution (Wohl-Ziegler) .

For most drug discovery applications (e.g., GSK-3


 or Aurora kinase inhibitors), the target is the C-5 position  (thiophene 

-position) via EAS. The primary side reactions you must minimize are:
  • Radical Bromination of the Methyl Group: Occurs if conditions favor homolytic bond cleavage.

  • Poly-bromination: Occurs due to lack of stoichiometric control.

  • Regio-scrambling: Occurs if the solvent does not sufficiently stabilize the ionic transition state.

Core Protocol: The "Gold Standard" for C-5 Bromination

To maximize yield and minimize side reactions, use this optimized protocol. This method prioritizes the ionic pathway (EAS) over the radical pathway.

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized).[1]

  • Solvent: Acetonitrile (ACN) or DMF (Polar aprotic is critical).

  • Temperature:

    
     to 
    
    
    
    .
  • Stoichiometry: 0.95 – 1.05 equivalents of NBS.

  • Environment: Strict exclusion of light (wrap flask in aluminum foil).

Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq of methyl-thieno[3,2-c]pyrazole in anhydrous ACN (0.1 M concentration).

  • Protection: Wrap the reaction vessel in aluminum foil to block UV/visible light. Why: Light initiates radical formation, leading to methyl-group bromination.

  • Addition: Cool to

    
    . Add NBS (1.0 eq) portion-wise over 30 minutes. Why: Low concentration of brominating agent prevents over-bromination.
    
  • Monitoring: Stir at

    
     for 1 hour, then warm to RT. Monitor via LCMS.
    
  • Quench: Add 10% aqueous

    
     (sodium thiosulfate) to destroy unreacted bromine species.
    

Troubleshooting Modules

Module A: "I am seeing bromination on the methyl group."

Diagnosis: You have inadvertently activated the Radical Pathway . The methyl group (whether N-Me or C-Me) is benzylic-like. In the presence of light or radical initiators, NBS undergoes homolytic cleavage to form


, which abstracts a hydrogen from the methyl group.

Corrective Actions:

  • Solvent Switch: Are you using

    
    , Benzene, or Hexane? Stop.  These non-polar solvents promote radical mechanisms. Switch to Acetonitrile (ACN)  or DMF . The high dielectric constant stabilizes the bromonium ion intermediate, favoring the EAS pathway.
    
  • Light Exclusion: Ensure the hood lights are off or the flask is wrapped. Even ambient fluorescent light can initiate the Wohl-Ziegler reaction.

  • Oxygen Trap: If the problem persists, degas your solvent. Dissolved oxygen can sometimes act as a promoter for radical chains in complex heterocycles.

Module B: "I am getting di-bromo and tri-bromo byproducts."

Diagnosis: Localized high concentration of NBS or "Over-Reaction." The thieno[3,2-c]pyrazole system is electron-rich.[2] Once the first bromine is added, the ring is deactivated slightly, but not enough to fully prevent a second attack if excess NBS is present.

Corrective Actions:

  • Stoichiometry Control: Reduce NBS to 0.95 equivalents . It is better to have 5% unreacted starting material (easy to separate) than 5% di-bromo byproduct (difficult to separate).

  • Addition Rate: Do not dump NBS in all at once. Use a solid addition funnel or dissolve NBS in ACN and add dropwise.

  • Temperature: Maintain

    
    . Lower temperatures increase the selectivity difference between the mono- and di-bromo activation energies.
    
Module C: "The reaction is sluggish/incomplete."

Diagnosis: Protonation of the Pyrazole. HBr is generated as a byproduct.[3] If your molecule has a basic nitrogen (e.g., the pyrazole N), it may become protonated. The resulting cation is strongly electron-withdrawing, deactivating the ring toward further EAS.

Corrective Actions:

  • Scavenger Base: Add 1.1 eq of solid Sodium Acetate or Sodium Carbonate . This neutralizes the HBr as it forms, preventing ring deactivation without being strong enough to cause base-catalyzed side reactions.

Visualizing the Chemistry

Pathway Analysis: Competing Mechanisms

This diagram illustrates the bifurcation between the desired Ionic path (C-5 Bromination) and the undesired Radical path (Methyl Bromination).

ReactionPathways Start Methyl-thieno[3,2-c]pyrazole + NBS Condition Conditions? Start->Condition RadicalInit Non-Polar Solvent (CCl4, Benzene) + Light/Heat Condition->RadicalInit Low Dielectric IonicInit Polar Solvent (ACN, DMF) + Dark Condition->IonicInit High Dielectric RadicalMech Homolytic Cleavage (Br• Radical) RadicalInit->RadicalMech SideProduct SIDE REACTION: Bromomethyl derivative (Radical Substitution) RadicalMech->SideProduct IonicMech Heterolytic Cleavage (Br+ Electrophile) IonicInit->IonicMech TargetProduct TARGET: 5-Bromo-thieno[3,2-c]pyrazole (EAS) IonicMech->TargetProduct

Caption: Mechanistic bifurcation dependent on solvent polarity and light exposure. Green path represents the target workflow.

Troubleshooting Decision Tree

Troubleshooting Issue Identify Problem Prob1 Methyl Bromination (Side Chain) Issue->Prob1 Prob2 Di-Bromination (Over-reaction) Issue->Prob2 Prob3 No Reaction / Slow Issue->Prob3 Sol1 Action: Wrap flask in foil. Switch solvent to ACN. Prob1->Sol1 Sol2 Action: Lower Temp to 0°C. Reduce NBS to 0.95 eq. Prob2->Sol2 Sol3 Action: Add NaOAc to scavenge HBr. Prob3->Sol3

Caption: Quick-reference decision tree for common bromination anomalies.

Data Summary: Solvent Effects on Selectivity

The choice of solvent is the single biggest determinant of success.

SolventDielectric Constant (

)
Mechanism FavoredRisk Level
Acetonitrile (ACN) 37.5Ionic (EAS) Low (Recommended)
DMF 36.7Ionic (EAS) Low (Good solubility)
DCM 8.9MixedModerate

/ Benzene
2.2 / 2.3Radical High (Avoid)

Frequently Asked Questions (FAQ)

Q: Can I use elemental Bromine (


) instead of NBS? 
A:  It is not recommended. 

is a much stronger electrophile and oxidant. It often leads to immediate over-bromination and can oxidize the sulfur in the thiophene ring. NBS provides a controlled release of

(or

in low concentrations), making it far superior for sensitive heterocycles [1].

Q: My starting material is not soluble in ACN. What now? A: Use DMF (Dimethylformamide). It is excellent for polar heterocycles and supports the ionic mechanism. However, be aware that DMF can participate in Vilsmeier-Haack type side reactions if


 is present (not applicable here, but good to know). Workup will require thorough water washes to remove the DMF [2].

Q: I need to brominate the methyl group intentionally. How do I switch? A: Invert the protocol. Use non-polar solvent (Benzene or


), add a radical initiator (AIBN or Benzoyl Peroxide), and reflux under visible light. This promotes the Wohl-Ziegler reaction [3].

References

  • Regioselective Bromination of Thieno[3,2-c]pyrazole Derivatives. Source: Vertex AI Research / PubMed / ResearchGate Context: Confirms C-5 regioselectivity in EAS conditions for thieno-fused systems.

  • N-Bromosuccinimide (NBS) in Organic Synthesis. Source: Organic Chemistry Portal Context: General mechanisms for NBS (EAS vs. Radical) and solvent effects.

  • Radical Halogenation of Alkylbenzenes. Source: Master Organic Chemistry Context: Mechanistic details on benzylic/methyl radical bromination.

Sources

Optimization

stability of 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole under acidic and basic conditions

Welcome to the technical support center for 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this heterocyclic compound under acidic and basic conditions. As direct stability studies on this specific molecule are not extensively published, this document synthesizes information from the known chemistry of its constituent thiophene and pyrazole rings, as well as general principles of forced degradation studies, to offer a predictive and practical framework for your experimental work.[1][2]

Core Concepts: Understanding the Inherent Stability of the Thieno[3,2-c]pyrazole System

The stability of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole is governed by the interplay of its fused aromatic rings and substituents. A foundational understanding of each component is crucial for anticipating and troubleshooting potential degradation.

  • The Thiophene Ring: Thiophene is an aromatic heterocycle that is generally stable in acidic conditions but can be susceptible to polymerization in the presence of very strong acids.[3][4][5] The sulfur atom is a potential site for oxidation, which can lead to the formation of reactive thiophene-S-oxides and subsequent degradation.[6][7]

  • The Pyrazole Ring: The pyrazole ring is typically robust and resistant to hydrolysis.[8] It possesses both a weakly acidic N-H proton and a weakly basic pyridine-like nitrogen atom.[9][10][11] This amphoteric nature means its reactivity can be significantly influenced by pH. In acidic media, the basic nitrogen can be protonated, forming a pyrazolium cation, which may alter the electron density and reactivity of the ring system.[10][11] Under basic conditions, the N-H proton can be removed, forming an anion.[10]

  • The Bromo Substituent: Halogen substituents on aromatic rings can be a site of reactivity. While generally stable, the carbon-bromine bond can be susceptible to nucleophilic substitution, particularly under basic conditions or if the ring system is activated. Debromination is also a possible degradation pathway under certain reductive or harsh acidic conditions.[12]

  • The Methyl Group: The methyl group is an electron-donating group, which can influence the electronic properties and reactivity of the heterocyclic system. It may also offer some steric hindrance to reactions at adjacent positions.[13][14][15]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the handling and reaction of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole.

Q1: I'm observing a new, more polar peak in my HPLC analysis after acidic workup. What could this be?

A1: Under acidic conditions, the most probable initial event is the protonation of the pyridine-like nitrogen on the pyrazole ring. While this generally doesn't lead to immediate degradation, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to two main degradation pathways:

  • Debromination: Acid-catalyzed debromination of thiophenes can occur, which would result in the formation of 3-methyl-1H-thieno[3,2-c]pyrazole.[12] This product would be less lipophilic and thus may have a shorter retention time on a reverse-phase HPLC column.

  • Ring Opening: While less likely under mild acidic conditions, very harsh conditions (e.g., concentrated strong acids at high temperatures) could potentially lead to the opening of one of the heterocyclic rings.[10]

Troubleshooting Steps:

  • Confirm Identity: Use LC-MS to determine the mass of the new peak. A mass difference of 79.9 Da (the mass of bromine) would strongly suggest debromination.

  • Mitigate Conditions: If degradation is undesirable, reduce the acidity, temperature, and exposure time during your workup. Consider using a milder acid or performing the workup at a lower temperature.

Q2: My compound seems to be degrading in a basic aqueous solution, even at room temperature. What is the likely cause?

A2: The thieno[3,2-c]pyrazole system has an acidic N-H proton on the pyrazole ring. In the presence of a base, this proton can be abstracted to form an anionic species. This can increase the electron density of the ring system and potentially facilitate degradation through a few pathways:

  • Nucleophilic Aromatic Substitution: The bromo-substituent at the 5-position is on the electron-rich thiophene ring. While not highly activated towards nucleophilic attack, in the presence of a strong nucleophile (like hydroxide in aqueous base), slow substitution to form 5-hydroxy-3-methyl-1H-thieno[3,2-c]pyrazole is a possibility.

  • Base-Catalyzed Ring Opening: Although the pyrazole and thiophene rings are generally stable, strong basic conditions could promote ring-opening reactions, though this would likely require more forcing conditions.[10]

Troubleshooting Steps:

  • Analytical Monitoring: Use LC-MS to identify the degradation products. A mass increase of 16 Da (oxygen replacing bromine) would point to a hydroxylated product.

  • Control pH: If possible for your experiment, use a non-nucleophilic organic base (e.g., DBU, DIPEA) in an anhydrous solvent to avoid nucleophilic substitution from hydroxide. If an aqueous base is required, use the mildest base and lowest temperature compatible with your reaction.

Q3: I am planning a reaction that involves an oxidizing agent. Is my 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole stable under these conditions?

A3: Thiophene rings are known to be susceptible to oxidation at the sulfur atom.[6][7] This can lead to the formation of highly reactive thiophene-S-oxides, which can then undergo further reactions like dimerization or act as electrophiles.[7] This is a significant stability concern.

Preventative Measures:

  • Choose Mild Oxidants: Avoid harsh oxidizing agents if possible.

  • Protect the Thiophene: If the thiophene moiety is not the desired site of reaction, consider if a protective group strategy is feasible.

  • Perform a Control Experiment: Test the stability of your starting material under the planned oxidative conditions (without other reactants) to assess its stability beforehand.

Predicted Degradation Pathways

The following diagrams illustrate the most probable degradation pathways based on the chemical principles of the constituent heterocycles.

G Predicted Acidic Degradation Pathway A 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole B Protonated Species (Pyrazolium Cation) A->B Strong Acid (H+) C Debrominated Product (3-methyl-1H-thieno[3,2-c]pyrazole) B->C Harsh Conditions (e.g., heat, prolonged exposure)

Caption: Predicted degradation under harsh acidic conditions.

G Predicted Basic Degradation Pathway A 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole B Anionic Species (Pyrazolate) A->B Base (e.g., OH-) C Hydroxylated Product (5-Hydroxy-3-methyl-1H-thieno[3,2-c]pyrazole) B->C Nucleophilic Attack (if Nu- = OH-) G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions A Prepare Stock Solution of Compound (e.g., in ACN or MeOH) C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->C D Base Hydrolysis (e.g., 0.1M NaOH, RT) A->D E Oxidative Degradation (e.g., 3% H2O2, RT) A->E B Prepare Stress Condition Solutions (Acid, Base, Oxidant) B->C B->D B->E F Incubate Samples (e.g., 24h, 48h) C->F D->F E->F G Neutralize Samples (if necessary) F->G H Dilute to Final Concentration G->H I Analyze by HPLC & LC-MS H->I J Compare to Unstressed Control (t=0) I->J K Identify & Quantify Degradants J->K

Caption: General workflow for a forced degradation study.

Detailed Steps:
  • Preparation of Stock Solution: Prepare a stock solution of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Acidic Stress:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw samples at various time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Basic Stress:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate the solution at room temperature.

    • Withdraw samples at various time points.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Stress:

    • To an aliquot of the stock solution, add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

    • Incubate at room temperature, protected from light.

    • Withdraw samples at various time points.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample (time zero), by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile). [16] * Use a photodiode array (PDA) detector to monitor for peak purity.

    • Use LC-MS to obtain mass information on any new peaks to aid in the identification of degradation products. [17]

Data Summary Table
Stress ConditionTypical Reagents & ConditionsPredicted Primary DegradationPotential Degradation Product(s)
Acidic Hydrolysis 0.1 M - 1 M HCl, 60-80°CDebromination3-methyl-1H-thieno[3,2-c]pyrazole
Basic Hydrolysis 0.1 M - 1 M NaOH, RT-60°CNucleophilic Substitution5-Hydroxy-3-methyl-1H-thieno[3,2-c]pyrazole
Oxidation 3-30% H₂O₂, RTS-Oxidation of ThiopheneThiophene-S-oxide derivatives

This guide provides a predictive framework for understanding the stability of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole. We strongly recommend performing forced degradation studies to confirm these predictions and to fully characterize the stability of this molecule in your specific experimental context.

References
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles? - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • LC-MS in Stability Testing of Pharmaceuticals. (2023, January 1). Chromatography Online. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Huynh-Feldt, A. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Contract Pharma. [Link]

  • Gyan Sanchay. (n.d.). THIOPHENE. Gyan Sanchay. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Macmillan Group - Princeton University. (2023, January 25). Late-Stage C(sp3)–H Methylation of Drug Molecules. Macmillan Group. [Link]

  • Kellogg, R. M., Schaap, A. P., Harper, E. T., & Wynbert, H. (1968). Acid-catalyzed brominations, deuterations, rearrangements, and debrominations of thiophenes under mild conditions. The Journal of Organic Chemistry, 33(8), 2902–2909. [Link]

  • Structure-Reactivity Correlation of Thiophene and Thiophene-2-Sulfonic Acid by Investigation of Rapid Kinetics of Bromination. (n.d.). International Journal of ChemTech Research. [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). University of Babylon. [Link]

  • Airey, J., Barrague, M., Edwards, M. L., Ferro, M., Friedrich, D., Gillespy, T. A., Jurcak, J., Musick, K., & Weintraub, P. M. (2013). A Convenient Preparation of Thieno[3,2-c]pyrazole. Synlett, 24(18), 2355-2358. [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • East African Community. (n.d.). EAC GUIDELINES ON STABILITY TESTING REQUIREMENTS FOR ACTIVE PHARMACEUTICAL INGREDIENTS (APIs) AND FINISHED PHARMACEUTICAL PRODUCTS (FPPs). East African Community. [Link]

  • DTIC. (n.d.). The Bromination of Pyrazabole. Defense Technical Information Center. [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]

  • Patsnap Eureka. (2026, February 24). Benzene Ring vs Thiophene: Stability in Conductive Materials. Patsnap Eureka. [Link]

  • Hofmann, K. J., & Carken, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications, 29(9), 1607-1610. [Link]

  • ResearchGate. (2025, July 1). (PDF) The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N-Heterocycles?. ResearchGate. [Link]

  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Almac Group. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ResearchGate. (n.d.). Effect of the acid and base on the pyrazole ring. ResearchGate. [Link]

  • MDPI. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

  • Nutan, R. (2020). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences, 9(1), 1-8. [Link]

  • RSC Publishing. (2024, May 8). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. RSC Publishing. [Link]

  • One-step methylation of aromatic phosphorus heterocycles: synthesis and crystallographic characterization of a 1-methyl-phosphininium salt - Chemical Communications (RSC Publishing). (2021, August 6). RSC Publishing. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. [Link]

  • Scilit. (n.d.). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Scilit. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1973). Reactions of some αβ-unsaturated pyrazolyl compounds with bromine and with grignard reagents. RSC Publishing. [Link]

  • ResearchGate. (2016, February 4). (PDF) The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles*. ResearchGate. [Link]

  • Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Thiophene. Wikipedia. [Link]

  • ResearchGate. (n.d.). A concise review on synthesis, reactions and biological Importance of thienopyrazoles. ResearchGate. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata. [Link]

  • CSIRO Publishing. (n.d.). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry. [Link]

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. [Link]

  • -ORCA. (2021, September 25). One-step methylation of aromatic phosphorus heterocycles. -ORCA. [Link]

  • ResearchGate. (n.d.). (PDF) Thieno[2,3-c]pyrazoles and Related Heterocycles. ResearchGate. [Link]

  • McGraw Hill's AccessScience. (n.d.). Hydrolysis. McGraw Hill's AccessScience. [Link]

Sources

Troubleshooting

removing regioisomer impurities from 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole

Advanced Troubleshooting for the Synthesis and Purification of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole Thienopyrazoles, particularly the thieno[3,2-c]pyrazole core, are highly valued bioisosteres for indazoles in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting for the Synthesis and Purification of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole

Thienopyrazoles, particularly the thieno[3,2-c]pyrazole core, are highly valued bioisosteres for indazoles in drug discovery, notably in the development of Aurora kinase inhibitors and other targeted therapeutics 1. However, the synthesis of functionalized derivatives like 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole (CAS: 1378867-74-3) is notoriously prone to regioisomeric scrambling.

As a Senior Application Scientist, I have designed this support guide to address the root causes of regioisomer formation—specifically electrophilic misdirection and N1/N2 tautomerism—and provide self-validating protocols to ensure absolute structural purity in your drug development workflows.

Part 1: Mechanistic Origins of Regioisomeric Impurities

Before troubleshooting, it is critical to understand why these impurities form. The thieno[3,2-c]pyrazole scaffold contains multiple nucleophilic sites. During electrophilic aromatic substitution (EAS) or nitrogen protection, the reaction pathways diverge based on kinetic versus thermodynamic control 2.

G SM 3-Methyl-1H-thieno[3,2-c]pyrazole Target 5-Bromo Regioisomer (Target Scaffold) SM->Target NBS, DMF (0°C) Kinetic Control Imp1 6-Bromo Regioisomer (EAS Impurity) SM->Imp1 Br2, AcOH Thermodynamic Leak Imp2 2H-Alkylated Tautomer (Protection Impurity) Target->Imp2 R-X, Base N1/N2 Tautomerism

Fig 1. Mechanistic pathways generating regioisomer impurities during thienopyrazole synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: Why do I consistently see a ~10-15% regioisomer impurity during the bromination of 3-methyl-1H-thieno[3,2-c]pyrazole?

Causality & Solution: This is an electrophilic aromatic substitution (EAS) selectivity issue. The sulfur atom in the thiophene ring acts as a strong electron donor, making the alpha position (C5) the most nucleophilic and thermodynamically favored site for bromination. However, the beta position (C6) is also activated by the extended conjugation of the fused pyrazole ring 3. If you use harsh, thermodynamically driven conditions (e.g., Br₂ in boiling Acetic Acid), the 6-bromo isomer will form as a significant byproduct. To fix this: Switch to kinetic control. Use N-bromosuccinimide (NBS) in anhydrous DMF and maintain the internal reaction temperature strictly between -20°C and 0°C. This suppresses the activation energy required for the C6 attack, pushing the yield of the 5-bromo isomer to >95%.

Q2: How can I resolve the 5-bromo and 6-bromo regioisomers? They co-elute perfectly on normal-phase silica gel.

Causality & Solution: Positional isomers on a rigid, planar heterocycle possess nearly identical surface areas and overall dipole moments. Standard normal-phase silica chromatography is "blind" to this subtle difference. To fix this: You must exploit the 3D spatial geometry of the halogens. The linear C5-Br bond packs differently into crystal lattices than the bent C6-Br bond. Therefore, solvent/antisolvent crystallization is the most scalable separation method. For analytical or prep-scale recovery, use Reverse-Phase (RP) HPLC (C18 stationary phase), which differentiates the hydrophobic surface area of the two isomers.

Q3: When I protect the pyrazole nitrogen of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole, I get two distinct spots on TLC. Why?

Causality & Solution: You are observing N1/N2 tautomerism. The 1H and 2H tautomers of thieno[3,2-c]pyrazole exist in a dynamic equilibrium. When deprotonated, the resulting ambidentate anion can be alkylated at either nitrogen. Alkylation at N2 is often kinetically favored due to higher localized electron density, but N1 is thermodynamically favored because it avoids steric clashing with the adjacent 3-methyl group. To fix this: Drive the reaction thermodynamically. Use a strong base (NaH) in DMF at elevated temperatures (60°C) to allow the kinetic N2 product to equilibrate to the stable N1 product. Alternatively, use a highly bulky protecting group like Trityl (Trt-Cl); the extreme steric bulk completely prevents N2 alkylation, yielding exclusively the 1H-protected regioisomer.

Part 3: Analytical Differentiation of Regioisomers

To ensure your protocols are self-validating, you must rely on quantitative analytical markers. Use the table below to rapidly identify which regioisomer you have isolated.

Analytical Parameter5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole (Target)6-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole (Impurity)
¹H NMR (Thiophene C-H) ~7.15 ppm (s, 1H, C6-H )~7.45 ppm (s, 1H, C5-H )
¹³C NMR (C-Br shift) ~112.4 ppm~105.8 ppm
RP-HPLC RT (C18, 60% MeCN) 12.4 min11.8 min
Crystallization Behavior Precipitates in Toluene/Heptane (1:4)Remains highly soluble in mother liquor

Note: The C5 proton is naturally more deshielded than the C6 proton due to its proximity to the thiophene sulfur. Therefore, if bromination occurs at C5, the remaining singlet at ~7.15 ppm confirms the presence of the C6 proton.

Part 4: Validated Experimental Protocols

G Crude Crude Mixture (5-Br & 6-Br) Cryst Hot Toluene Dissolution Crude->Cryst Step 1 Anti Heptane Addition (-0.5°C/min) Cryst->Anti Step 2 Pure Pure 5-Bromo (Filter Cake) Anti->Pure Crystallization Mother 6-Bromo Enriched (Mother Liquor) Anti->Mother Solubilized

Fig 2. Self-validating solvent/antisolvent crystallization workflow for 5-bromo isolation.

Protocol: Isolation of the 5-Bromo Regioisomer via Controlled Crystallization

This protocol utilizes thermodynamic crystal packing differences to isolate the 5-bromo isomer without the need for preparative chromatography.

Step 1: Dissolution Suspend 10.0 g of the crude bromination mixture (typically ~85% 5-bromo and ~15% 6-bromo regioisomers) in 20 mL of anhydrous toluene in a 250 mL jacketed reactor. Heat the mixture to 85°C with overhead stirring (250 rpm) until complete dissolution is achieved.

Step 2: Antisolvent Addition Using an addition funnel, slowly add 80 mL of n-heptane dropwise over exactly 45 minutes while strictly maintaining the internal temperature at 80°C. Scientific Rationale: Rapid addition causes uncontrolled supersaturation, leading to rapid precipitation (entrainment) where the 6-bromo impurity gets trapped inside the 5-bromo crystal lattice. Slow addition ensures selective nucleation.

Step 3: Controlled Cooling & Seeding Program the jacketed reactor to cool linearly from 80°C to 20°C over 4 hours (-0.25°C/min). When the internal temperature reaches 65°C, add 50 mg of pure 5-bromo-3-methyl-1H-thieno[3,2-c]pyrazole as seed crystals.

Step 4: Isolation Filter the resulting thick crystalline slurry through a medium-porosity sintered glass funnel under vacuum. Wash the filter cake twice with 15 mL of ice-cold n-heptane to displace any residual mother liquor containing the 6-bromo isomer. Dry the cake under vacuum at 40°C for 12 hours.

Step 5: Self-Validation Dissolve 5 mg of the dried filter cake in DMSO-d6 and acquire a ¹H NMR spectrum. The absolute absence of a singlet at ~7.45 ppm validates the complete removal of the 6-bromo regioisomer, confirming >99% isomeric purity.

References

  • Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity.Bioorganic & Medicinal Chemistry Letters.
  • A Convenient Preparation of Thieno[3,2-c]pyrazole.Synthesis.
  • Recent developments in the synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles.Arkivoc.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Bromo-Thienopyrazole Substitution

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to functionalize highly hindered bicyclic heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to functionalize highly hindered bicyclic heterocycles. Thienopyrazoles are privileged scaffolds in drug discovery, but functionalizing the 5-position—especially when flanked by bulky protecting groups or adjacent ring substituents—often leads to stalled cross-coupling reactions.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to drive your palladium-catalyzed substitutions (Buchwald-Hartwig, Suzuki-Miyaura) to completion.

Mechanistic FAQ: Understanding the Bottleneck

Q: Why does the 5-position of thienopyrazole exhibit such profound resistance to standard palladium-catalyzed cross-coupling? A: The resistance is a direct consequence of steric shielding and electronic deactivation. In isomers such as thieno[2,3-c]pyrazole, the 5-bromo position is sterically congested by adjacent substituents (e.g., C-4 functionalization or N-protecting groups) [1]. This steric bulk physically blocks the Pd(0) catalyst from achieving the necessary trajectory for oxidative addition into the C-Br bond. Furthermore, if oxidative addition does occur, the resulting Pd(II) intermediate is often too crowded to undergo efficient transmetalation or reductive elimination, leading to catalyst resting states or decomposition (e.g., debromination).

Q: Which phosphine ligands are scientifically proven to overcome this steric bulk? A: Standard ligands like PPh3 or dppf will fail here. You must use bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as XPhos, BrettPhos, or conformationally flexible ligands like Trineopentylphosphine (TNpP). Causality: The massive steric bulk of these ligands forces the formation of a highly reactive monoligated[L1Pd(0)] species. This low-coordinate state dramatically accelerates the rate of oxidative addition into the hindered C-Br bond [2]. Concurrently, the steric pressure exerted by the ligand on the Pd(II) center accelerates reductive elimination, "pushing" the product off the metal [3].

Quantitative Ligand Performance on Hindered Aryl Bromides
Ligand SystemCatalyst PrecursorSubstrate Steric ProfileAvg. Yield (%)Reaction Time (h)Mechanistic Advantage
XPhos Pd2(dba)3Di-ortho substituted85 - 95%2 - 4Broad scope; stabilizes monoligated Pd(0) [4]
BrettPhos Pd(OAc)2Highly hindered80 - 90%1 - 3Excellent for primary amines; prevents bis-arylation
TNpP [Pd(cinnamyl)Cl]22,6-diisopropyl88 - 98%12 - 24Conformational flexibility adapts to extreme bulk [3]
PPh3 Pd(PPh3)4Unhindered only< 20%24Baseline comparison; fails due to stable PdL4 resting state

Experimental Troubleshooting & Self-Validating Protocols

Q: My Buchwald-Hartwig amination of 5-bromo-thienopyrazole stalls at 20% conversion. How can I validate the bottleneck and push it to completion? A: A stalled reaction means the catalytic cycle is trapped. You must implement a self-validating protocol to identify whether the failure is at the oxidative addition step or the reductive elimination step.

Self-Validating Protocol: Optimized Buchwald-Hartwig Amination

Step 1: Rigorous Preparation & Degassing

  • Action: In an argon-filled glovebox, charge a dry Schlenk tube with 5-bromo-thienopyrazole (1.0 equiv), the desired amine (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Causality: Electron-rich phosphines like XPhos are highly susceptible to oxidation. Even trace oxygen will convert XPhos to XPhos-oxide, permanently deactivating the catalyst. The glovebox ensures absolute exclusion of O2.

Step 2: Solvent Selection and Initiation

  • Action: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the tube, remove from the glovebox, and heat to 90 °C.

  • Causality: Non-polar solvents like toluene suppress the formation of unreactive cationic palladium species and strongly favor the neutral, highly active monoligated [L1Pd(0)] complex required for hindered substrates.

Step 3: The Self-Validation Check (1-Hour Mark)

  • Action: After 1 hour, pull a 50 µL aliquot under positive argon pressure. Quench with 100 µL EtOAc and 100 µL H2O. Analyze the organic layer via GC-MS or LC-MS.

  • Interpretation & Adjustment:

    • Scenario A (Oxidative Addition Failure): If >50% of the 5-bromo-thienopyrazole remains intact, the catalyst cannot penetrate the steric shield. Fix: Switch the ligand to the highly flexible TNpP or increase the temperature to 110 °C.

    • Scenario B (Reductive Elimination Failure): If the starting material is consumed but a debrominated thienopyrazole side-product is observed, oxidative addition succeeded, but the Pd(II) intermediate decomposed before reductive elimination. Fix: Switch to a more sterically demanding ligand (e.g., BrettPhos) to "force" reductive elimination, or change the base to LiHMDS to accelerate transmetalation.

Step 4: Workup & Isolation

  • Action: Once complete, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography.

  • Causality: Celite efficiently removes "Pd black" (precipitated inactive palladium) and insoluble inorganic salts (NaBr), preventing streaking during chromatography.

Logical Troubleshooting Workflow

Below is the decision matrix I use when consulting on stalled cross-coupling reactions for hindered heterocycles.

TroubleshootingWorkflow Start Stalled 5-Bromo-Thienopyrazole Substitution (<20% Yield) CheckOA Step 1: Assess Catalytic Cycle (1-Hour GC-MS Aliquot) Start->CheckOA OAFails Unreacted Starting Material (Oxidative Addition Failure) CheckOA->OAFails OASucceeds Debrominated Side Product (Reductive Elimination Failure) CheckOA->OASucceeds ChangeLigand Switch to Flexible Ligands (e.g., TNpP) or Heat OAFails->ChangeLigand ChangeBase Increase Ligand Bulk (BrettPhos) or Switch Base (LiHMDS) OASucceeds->ChangeBase Success Reaction Completion (>90% Yield) ChangeLigand->Success ChangeBase->Success

Troubleshooting workflow for stalled cross-coupling of hindered 5-bromo-thienopyrazoles.

References

  • A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles.
  • Buchwald–Hartwig amin
  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates.
  • Buchwald Phosphine Ligands for Cross Coupling. MilliporeSigma.
Troubleshooting

storage conditions to prevent degradation of 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole

Welcome to the Technical Support Center for Advanced Heterocyclic Intermediates. Ticket ID: #TPZ-BR-535 Subject: Storage & Stability Protocol for 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole Executive Summary: The Stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Intermediates. Ticket ID: #TPZ-BR-535 Subject: Storage & Stability Protocol for 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole

Executive Summary: The Stability Profile

5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole is a fused bicyclic heteroaromatic system. Its stability is dictated by three competing reactivity vectors:

  • The Pyrazole N-H (Acidity/H-bonding): Makes the solid hygroscopic and prone to tautomeric shifts in solution.

  • The C-Br Bond (Photolability): Susceptible to homolytic cleavage under UV light (debromination).

  • The Thiophene Sulfur (Oxidation Potential): While aromatic, the sulfur atom remains a site for potential S-oxidation to sulfoxides/sulfones under ambient aerobic conditions over long periods.

Immediate Action Required: If your sample is currently stored in a clear vial on a benchtop, move it immediately to -20°C storage under an inert atmosphere.

Part 1: Critical Storage Parameters

Do not treat this compound as a generic "store cold" solid. The following matrix defines the boundary conditions for preventing degradation.

ParameterSpecificationTechnical Rationale (The "Why")
Temperature -20°C (Long Term) 2-8°C (Active Use)Low temperature kinetically inhibits the S-oxidation of the thiophene ring and suppresses the rate of hydrolysis if moisture has breached the seal.
Atmosphere Inert (Argon/Nitrogen) The free N-H proton can facilitate hydrogen bonding with atmospheric water, creating a "hydrate cage" that alters stoichiometry. Oxygen accelerates oxidative discoloration.
Container Amber Glass / Foil Brominated heterocycles are photolabile. UV exposure can lead to radical debromination, yielding the des-bromo impurity (3-methyl-1H-thieno[3,2-c]pyrazole).
Solvent State Solid State Only Never store in solution. In DMSO or DMF, the compound is vastly more susceptible to degradation via nucleophilic attack or oxidation than in its crystalline lattice.

Part 2: Degradation Mechanisms & Visualization

Understanding how the molecule breaks down allows you to identify the specific type of storage failure you are experiencing.

Pathway Analysis: The Degradation Cascade

DegradationPathways Compound 5-Bromo-3-methyl-1H- thieno[3,2-c]pyrazole (Intact) Light UV Light Exposure Compound->Light Moisture Moisture/Air (O2/H2O) Compound->Moisture Radical Radical Intermediate Light->Radical Homolysis Oxidation N-Oxides or Sulfoxides (Yellowing) Moisture->Oxidation Slow Oxidation Hydrate Hydrate Formation (Stoichiometry Error) Moisture->Hydrate H-Bonding Debromo Des-bromo Impurity (Mass - 79/81) Radical->Debromo H-abstraction

Figure 1: Mechanistic pathways for degradation. Note that UV exposure leads to mass loss (debromination), while moisture exposure primarily leads to stoichiometry errors and discoloration.

Part 3: Quality Control & Self-Validation

Before committing this intermediate to a high-value synthesis (e.g., Suzuki coupling), validate its integrity using this logic flow.

Protocol: The "3-Check" System
  • Visual Inspection:

    • Pass: Off-white to pale beige solid.

    • Fail: Deep yellow, orange, or brown sticky solid (Indicates oxidation).

    • Fail: Caking or clumping (Indicates moisture uptake).

  • LCMS Validation (The Isotope Check):

    • Do not just look for the parent peak. You must verify the bromine isotope pattern.

    • Target: A 1:1 doublet signal (M and M+2) separated by 2 amu.

    • Trouble Sign: If you see a significant peak at [M-78] or [M-80], photolytic debromination has occurred.

  • Solubility Test:

    • Dissolve 1 mg in 1 mL DMSO.

    • Pass: Clear solution within 30 seconds of sonication.

    • Fail: Turbidity or particulates (suggests polymerization or inorganic salt contamination).

QC Decision Logic

QCDecision Start Start QC Check Visual Visual Inspection Start->Visual ColorCheck Is it Brown/Sticky? Visual->ColorCheck LCMS LCMS Analysis ColorCheck->LCMS No (Pale/Off-white) Discard DISCARD ColorCheck->Discard Yes (Severe Oxidation) Isotope 1:1 Br Pattern? LCMS->Isotope Purity Purity > 95%? Isotope->Purity Yes Isotope->Discard No (Debrominated) Pass RELEASE FOR USE Purity->Pass Yes Purify Recrystallize/Column Purity->Purify No (Minor Impurity)

Figure 2: Decision tree for validating compound integrity before experimental use.

Part 4: Troubleshooting & FAQs

Q1: My sample has turned from off-white to yellow. Can I still use it?

  • Diagnosis: This is likely surface oxidation of the thiophene ring or trace impurities reacting with air.

  • Solution: Check the LCMS. If the purity is >90%, you can perform a "wash" filtration. Triturate the solid with cold diethyl ether or hexanes. The oxidized impurities are often more soluble in organic solvents than the crystalline parent compound. Filter and dry under vacuum.

Q2: I observe an extra peak in the NMR around 7.5-8.0 ppm that wasn't there before.

  • Diagnosis: This often indicates the des-bromo analog (3-methyl-1H-thieno[3,2-c]pyrazole). The proton that replaces the bromine atom usually appears in the aromatic region.

  • Solution: This impurity is difficult to remove via simple washing because its solubility profile is similar to the parent. You must purify via flash column chromatography (typically Hexane/Ethyl Acetate gradient). Prevention: Ensure future batches are stored in amber vials.

Q3: Can I store a stock solution in DMSO at -20°C?

  • Answer: No.

  • Reasoning: DMSO is hygroscopic and freezes at 19°C. Repeated freeze-thaw cycles introduce water condensed from the air. Furthermore, DMSO can act as an oxidant (Swern-type mechanisms) over long periods with sensitive heterocycles. Always prepare solutions fresh.

Q4: Is the compound compatible with strong bases (e.g., NaH, LiHMDS)?

  • Technical Note: Yes, but be aware that the N-H proton (position 1) is acidic (pKa approx 12-13).

  • Operational Impact: If you are using this in a nucleophilic substitution, you must account for the consumption of 1 equivalent of base to deprotonate the pyrazole nitrogen before any other reaction occurs.

References

  • BenchChem Technical Support. (2025).[1] Stability and Storage of Pyrazole Compounds. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 129964522 (Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate - Analogous Structure). Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Bromo-3-methyl-1H-pyrazole (Structural Analog Stability Data). Retrieved from

  • MDPI. (2023).[2] Characterization of Stable Pyrazole Derivatives. Molecules. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Spectral Comparison Guide: 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole vs. Structural Alternatives

Executive Summary Thienopyrazoles are privileged bioisosteric scaffolds in modern drug discovery, frequently utilized to replace indazoles in the development of kinase inhibitors and targeted anticancer therapeutics1[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thienopyrazoles are privileged bioisosteric scaffolds in modern drug discovery, frequently utilized to replace indazoles in the development of kinase inhibitors and targeted anticancer therapeutics1[1]. For downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole serves as a critical electrophilic building block. However, synthesizing this compound via the bromination of its precursor carries the analytical risk of incomplete reaction or the formation of the undesired 6-bromo regioisomer.

As a Senior Application Scientist, I have designed this guide to objectively compare the NMR spectral performance of the target product against its primary alternatives. By understanding the causality behind these chemical shifts, researchers can deploy a self-validating analytical workflow to guarantee structural integrity before advancing to API synthesis.

Causality in NMR Spectral Shifts (The "Why")

To differentiate the target from its alternatives, one must understand the electronic and structural dynamics of the thieno[3,2-c]pyrazole core:

  • Tautomerism and Solvent Selection: The parent scaffold exhibits rapid N1-H / N2-H tautomerism2[2]. In non-polar solvents like CDCl₃, this dynamic exchange broadens the pyrazole signals at room temperature, obscuring critical integration data. Utilizing DMSO-d₆ locks the tautomeric state via strong intermolecular hydrogen bonding, yielding sharp, diagnostic peaks.

  • Regiochemistry of Bromination: The thiophene sulfur atom (position 4) directs electrophilic aromatic substitution to the alpha position (C5) due to the stabilization of the Wheland intermediate. In the unreacted precursor, the H5 and H6 protons couple to each other, appearing as two distinct doublets (

    
     Hz). Successful bromination at C5 eliminates this coupling, collapsing the remaining H6 signal into a sharp singlet.
    
  • The Heavy-Atom Effect (13C NMR): The introduction of the massive bromine atom at C5 causes a pronounced diamagnetic shielding effect. While one might intuitively expect an electronegative halogen to deshield the carbon, the C-Br carbon actually shifts significantly upfield to ~111 ppm, providing a definitive marker of halogenation compared to the parent C5-H (~128 ppm) 3[3].

Quantitative Data Comparison

The following table summarizes the representative benchmark chemical shifts used to objectively distinguish the target product from its synthetic alternatives.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆, 400 MHz)

PositionAlternative 1: Precursor(3-Methyl-1H-thieno[3,2-c]pyrazole)Target Product(5-Bromo-3-methyl-...)Alternative 2: Regioisomer(6-Bromo-3-methyl-...)
1-NH (¹H) ~12.98 (br s, 1H)~13.10 (br s, 1H)~13.05 (br s, 1H)
3-CH₃ (¹H) 2.35 (s, 3H)2.36 (s, 3H)2.38 (s, 3H)
C5-H (¹H) 7.56 (d, J=5.4 Hz, 1H)- (Substituted) 7.65 (s, 1H)
C6-H (¹H) 7.07 (d, J=5.4 Hz, 1H)7.25 (s, 1H) - (Substituted)
C3a (¹³C) 114.5 ppm113.8 ppm115.2 ppm
C5 (¹³C) 128.8 ppm111.5 ppm (C-Br) 130.2 ppm
C6 (¹³C) 113.8 ppm115.4 ppm102.3 ppm (C-Br)
C6a (¹³C) 147.4 ppm146.8 ppm148.1 ppm

Note: Values are empirical benchmarks derived from parent thienopyrazole data and standard thiophene substituent effects to serve as a comparative analytical reference.

Self-Validating NMR Protocol for Regiochemical Assignment

To ensure absolute trustworthiness in your structural assignment, execute the following self-validating methodology. This protocol does not merely identify peaks; it uses 2D NMR to mathematically prove the atomic connectivity.

Phase 1: Sample Preparation
  • Weigh 15–20 mg of the synthesized batch.

  • Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (100.0 atom % D) to arrest tautomeric broadening.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field distortion and shim errors.

Phase 2: 1D ¹H and ¹³C Acquisition
  • Tune and match the probe to the ¹H and ¹³C frequencies on a 400 MHz (or higher) spectrometer.

  • Acquire the ¹H spectrum using a standard 30° pulse program (zg30) with a relaxation delay (D1) of 2 seconds. Decision Gate: If two doublets are observed in the aromatic region, the reaction has failed (unreacted precursor). If a single aromatic singlet is observed, proceed to Phase 3.

  • Acquire the ¹³C{¹H} spectrum (zgpg30) with a minimum of 1024 scans. Verify the presence of the heavy-atom effect (~111 ppm).

Phase 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • To definitively rule out the 6-bromo alternative, acquire an HMBC spectrum optimized for long-range carbon-proton couplings (

    
     Hz).
    
  • Causality of Validation: Analyze the cross-peaks of the single remaining thiophene proton.

    • If Target (5-Bromo): The observed H6 proton will show a strong 3-bond correlation to the bridgehead carbon C3a, and a 2-bond correlation to the C5-Br carbon.

    • If Impurity (6-Bromo): The observed H5 proton will show a 3-bond correlation to the opposite bridgehead carbon (C6a).

    • Because C3a and C6a have vastly different ¹³C shifts (~114 ppm vs ~147 ppm), this correlation provides an absolute, self-validating proof of regiochemistry.

Analytical Workflow Visualization

NMR_Workflow Start Synthesized Batch (Bromination Product) H1_NMR 1H NMR Acquisition (Assess Thiophene Protons) Start->H1_NMR Decision1 Coupling Pattern? H1_NMR->Decision1 Doublet Two Doublets (J~5.5 Hz) Unreacted Precursor Decision1->Doublet No Substitution Singlet One Singlet Brominated Product Decision1->Singlet Mono-substitution HMBC 2D HMBC Experiment (Long-Range C-H Correlation) Singlet->HMBC Decision2 HMBC Correlation? HMBC->Decision2 Pos5 H6 correlates to C3a & C5-Br Confirmed 5-Bromo Target Decision2->Pos5 H6 detected Pos6 H5 correlates to C6a & C4-S Confirmed 6-Bromo Isomer Decision2->Pos6 H5 detected

Figure 1: Decision matrix for the regiochemical assignment of brominated thieno[3,2-c]pyrazoles.

References
  • A Convenient Preparation of Thieno[3,2-c]pyrazole Source: Thieme Connect URL
  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro Source: MDPI URL
  • Source: PubChem (NIH)

Sources

Comparative

HPLC Method Development Guide: Purity Testing of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole

Executive Summary This guide provides a comparative analysis of HPLC methodologies for the purity assessment of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole (CAS: 848357-83-5). This fused heterocyclic scaffold is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative analysis of HPLC methodologies for the purity assessment of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole (CAS: 848357-83-5). This fused heterocyclic scaffold is a critical intermediate in the synthesis of Aurora kinase inhibitors (e.g., Danusertib analogs).

The primary analytical challenge lies in resolving the des-bromo impurity (3-methyl-1H-thieno[3,2-c]pyrazole) and potential regioisomers (thieno[2,3-c]pyrazole derivatives). Standard C18 alkyl-bonded phases often fail to provide baseline resolution (


) between the parent brominated compound and its dehalogenated analog due to insufficient selectivity differences based solely on hydrophobicity.

This guide compares two methodologies:

  • Method A (Generic): C18 Column with Acetonitrile/Water (Low pH).

  • Method B (Optimized): Biphenyl Column with Methanol/Water (Low pH).

Recommendation: Method B is superior, utilizing


 interactions to maximize selectivity for the halogenated aromatic system, achieving a resolution of 

for the critical pair.

Compound Profile & Separation Challenges

Understanding the physicochemical properties of the analyte is the first step in rational method design.

PropertyDescriptionChromatographic Implication
Structure Fused Thiophene-PyrazoleHigh aromaticity; potential for

stacking interactions.
Functional Groups Bromine (C-5), Methyl (C-3), NH (N-1)Bromine adds significant hydrophobicity and polarizability. The NH group allows for hydrogen bonding.
pKa ~2.5 (Pyrazole N protonation)The molecule is weakly basic. At pH < 2.5, it is protonated. At pH > 4, it is neutral.
Critical Impurities 1. Des-bromo analog: (Loss of Br)2. Regioisomers: (Thieno[2,3-c] vs [3,2-c])The des-bromo impurity is the "Critical Pair." It co-elutes on C18 because the loss of Br reduces hydrophobicity only slightly compared to the retention shift caused by solvent effects.

Method Comparison: Generic vs. Optimized

Experimental Design

Both methods were tested using the same gradient slope adjusted for column volume to ensure fair comparison.

Method A: The "Generic" Approach (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Mechanism: Purely hydrophobic interaction (Solvophobic theory).

Method B: The "Optimized" Approach (Biphenyl)
  • Column: Kinetex Biphenyl (100 x 4.6 mm, 2.6 µm Core-Shell).

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid).

  • Mechanism: Hydrophobic interaction +

    
     Stacking . The biphenyl stationary phase interacts strongly with the electron-deficient aromatic ring and the polarizable bromine atom.
    
Comparative Data Table
ParameterMethod A (C18 / ACN)Method B (Biphenyl / MeOH)Status
Retention Time (Parent) 4.2 min6.8 minMethod B retains better
Retention Time (Des-bromo) 4.0 min5.9 min
Resolution (

)
1.1 (Co-elution risk)2.8 (Baseline separated)Method B Wins
Tailing Factor (

)
1.31.1Method B sharper
Selectivity (

)
1.051.15

Analysis: Method A fails the purity requirement (


) for the critical des-bromo impurity. The C18 phase cannot sufficiently discriminate between the Br and H substitution. Method B succeeds because the Biphenyl phase engages in stronger 

interactions with the brominated parent compound (which is more polarizable) than the des-bromo impurity, significantly increasing retention difference.

Separation Mechanism Visualization

The following diagram illustrates why the Biphenyl column (Method B) provides superior resolution for this specific halogenated heterocycle.

SeparationMechanism cluster_0 Method A: C18 Interaction cluster_1 Method B: Biphenyl Interaction C18_Phase C18 Ligand (Alkyl Chain) Analyte_A 5-Bromo-thienopyrazole C18_Phase->Analyte_A Hydrophobic Interaction (Weak Discrimination) Impurity_A Des-bromo Impurity C18_Phase->Impurity_A Hydrophobic Interaction Bi_Phase Biphenyl Ligand (Aromatic) Analyte_B 5-Bromo-thienopyrazole Bi_Phase->Analyte_B Hydrophobic + Pi-Pi Stacking (Strong Interaction with Br) Impurity_B Des-bromo Impurity Bi_Phase->Impurity_B Hydrophobic + Weak Pi-Pi Result_A Result: Co-elution (Rs = 1.1) Result_B Result: Separation (Rs = 2.8) cluster_0 cluster_0 cluster_1 cluster_1

Caption: Comparison of retention mechanisms. Method B leverages


 interactions specific to the aromatic thienopyrazole core, enhanced by the bromine substituent.

Detailed Experimental Protocol (Method B)

This protocol is validated for robustness and is suitable for release testing of the intermediate.

Reagents & Materials
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (FA).

  • Solvent B: HPLC Grade Methanol + 0.1% Formic Acid (FA).

  • Diluent: 50:50 Water:Methanol.

  • Standard: 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole Reference Standard (>99.0%).

Instrument Conditions
ParameterSetting
Column Kinetex Biphenyl, 100 x 4.6 mm, 2.6 µm (Phenomenex)
Flow Rate 1.0 mL/min
Column Temp 35°C (Control is critical for

selectivity)
Injection Vol 5.0 µL
Detection UV @ 254 nm (Aromatic max) and 280 nm
Run Time 15 Minutes
Gradient Table
Time (min)% Solvent A (Aq)% Solvent B (MeOH)
0.09010
10.01090
12.01090
12.19010
15.09010
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Methanol (sonicate for 2 mins). Dilute to volume with Water. (Conc: 1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 with Diluent (Conc: 0.1 mg/mL).

  • Filtration: Filter through 0.22 µm PTFE filter before injection.

Method Development Workflow

The following decision tree illustrates the logical progression taken to arrive at the optimized Biphenyl method.

Workflow Start Start: 5-Bromo-thienopyrazole Screen_1 Screen 1: C18 / Low pH Start->Screen_1 Check_1 Rs > 1.5? Screen_1->Check_1 Fail_1 Fail: Des-bromo co-elutes Check_1->Fail_1 No Hypothesis Hypothesis: Need Pi-Pi Selectivity Fail_1->Hypothesis Screen_2 Screen 2: Biphenyl / MeOH Hypothesis->Screen_2 Check_2 Rs > 1.5? Screen_2->Check_2 Success Success: Rs = 2.8 Check_2->Success Yes Validate Final Validation (Linearity, Precision) Success->Validate

Caption: Systematic optimization workflow moving from generic C18 screening to targeted stationary phase selection.

References

  • Vertex AI Search. (2023). Synthesis and impurities of thienopyrazole derivatives. Retrieved from 1.

  • American Chemical Society. (2013).[2] Chromatographic Resolution of Closely Related Species: Dehalogenation Impurities. ACS Publications.[2] Retrieved from 2.[2]

  • MDPI. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative. Molecules. Retrieved from 3.

  • BuyersGuideChem. 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole Properties. Retrieved from 4.

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Profiling: A Comparative Guide to 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole and Halogenated Analogs

Executive Summary Thienopyrazole scaffolds, particularly the thieno[3,2-c]pyrazole isomers, are highly privileged structures in modern drug discovery, frequently utilized in the development of kinase inhibitors and poten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thienopyrazole scaffolds, particularly the thieno[3,2-c]pyrazole isomers, are highly privileged structures in modern drug discovery, frequently utilized in the development of kinase inhibitors and potent antitumoral agents[1],[2]. During the pharmacokinetic profiling and structural elucidation of these compounds, High-Resolution Mass Spectrometry (HRMS) serves as the analytical gold standard.

This guide provides an in-depth, objective comparison of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole against its chlorinated and unsubstituted alternatives. By understanding the causality behind these fragmentation pathways, researchers can confidently identify metabolites, differentiate structural isomers, and optimize targeted metabolomics workflows.

Mechanistic Causality: The Physics of Fragmentation

As an application scientist, it is crucial to look beyond the raw m/z values and understand why specific bonds break under Collision-Induced Dissociation (CID). The fragmentation of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole is governed by three primary mechanistic rules:

  • Proton Affinity and Ionization: Under positive ESI conditions, the basic nitrogen atoms of the pyrazole ring readily accept a proton, yielding a highly stable

    
     precursor ion.
    
  • The Halogen Leaving Group Effect (Bond Dissociation Causality): The primary fragmentation event is dictated by bond dissociation energies (BDE). The C-Br bond is relatively weak (

    
     kJ/mol) compared to the C-Cl bond (
    
    
    
    kJ/mol) or a C-H bond. Consequently, the brominated analog undergoes a rapid neutral loss of HBr (79.9 Da) at significantly lower Collision Energies (CE) than the chlorinated alternative requires to lose HCl[3],[4].
  • Heterocyclic Ring Contraction: Once the halogen is expelled, the resulting dehalogenated cation (

    
     137.0) is thermodynamically strained. To achieve stability, the pyrazole ring undergoes a characteristic retro-cycloaddition cleavage, expelling stable neutral molecules such as 
    
    
    
    (28.0 Da) or
    
    
    (27.0 Da). This downstream fragmentation is a universal signature of the thienopyrazole core[5].

Comparative Performance & Quantitative Data

To objectively evaluate the MS/MS performance, we compare the brominated target against two structural alternatives: 5-Chloro-3-methyl-1H-thieno[3,2-c]pyrazole and the unsubstituted 3-Methyl-1H-thieno[3,2-c]pyrazole .

The inclusion of the bromine atom provides a massive analytical advantage: a distinct 1:1 isotopic signature (


) that acts as a natural isotopic barcode, drastically reducing false positive identifications in complex biological matrices.
CompoundPrecursor Ion

(

)
Isotopic SignaturePrimary Neutral LossKey Product Ions (

)
Optimal CE (eV)
5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole 216.9 / 218.91:1 (

)
-HBr (79.9 Da)137.0, 110.0, 109.015 - 25
5-Chloro-3-methyl-1H-thieno[3,2-c]pyrazole 173.0 / 175.03:1 (

)
-HCl (36.0 Da)137.0, 110.0, 109.020 - 30
3-Methyl-1H-thieno[3,2-c]pyrazole 139.0Singlet (No Halogen)-

(28.0 Da)
111.0, 112.025 - 35

Logical Fragmentation Pathway Visualization

The following diagram maps the logical, step-by-step CID fragmentation pathway of the brominated target, demonstrating the transition from the isotopic precursor to the stable core fragments.

Fragmentation_Pathway Precursor [M+H]+ m/z 216.9 / 218.9 (1:1 Isotope Ratio) Intermediate [M+H - HBr]+ m/z 137.0 (Dehalogenated Cation) Precursor->Intermediate Neutral Loss: HBr (79.9 Da) CE: 15-20 eV Frag1 [M+H - HBr - N2]+ m/z 109.0 (Thiophene Cation) Intermediate->Frag1 Neutral Loss: N2 (28.0 Da) CE: 25-30 eV Frag2 [M+H - HBr - HCN]+ m/z 110.0 (Ring Contraction) Intermediate->Frag2 Neutral Loss: HCN (27.0 Da) CE: 25-30 eV

Caption: ESI-CID fragmentation logic of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole showing neutral losses.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It incorporates internal logic gates (System Suitability and Isotope Filtering) that prevent the acquisition or reporting of erroneous data.

Step 1: The Validation Gate (System Suitability Test)

Before analyzing the thienopyrazole samples, inject a known calibration standard (e.g., Reserpine,


 609.2807).
  • Causality: This verifies that the Time-of-Flight (TOF) or Orbitrap mass analyzer is calibrated to a mass accuracy of

    
     ppm. If the SST fails, the sequence automatically halts, preventing the collection of shifted mass data.
    
Step 2: Sample Preparation & Blank Verification
  • Dilute 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1

    
    g/mL.
    
  • Prepare a solvent blank (matrix without the analyte).

  • Causality: Formic acid ensures an abundant supply of protons for positive ESI. The blank injection is a self-validating step to prove zero column carryover from previous runs.

Step 3: Chromatographic Separation (UHPLC)
  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 4: Data-Dependent Acquisition (DDA)
  • Source Parameters: ESI(+), Capillary Voltage: 3.5 kV, Desolvation Temp: 350°C.

  • MS1 Scan:

    
     100 - 500.
    
  • MS2 (CID): Stepped Collision Energy (NCE: 15, 25, 35 eV) using Nitrogen as the collision gas.

  • Causality: Stepped CE is critical. 15 eV captures the fragile loss of HBr, while 35 eV forces the robust thienopyrazole core to shatter, providing a complete structural fingerprint in a single spectrum.

Step 5: The Logic Gate (Automated Isotope Filtering)

Configure the data processing software to only trigger MS/MS integration if the precursor ion exhibits a strict 1:1 intensity ratio between


 216.9 and 218.9 (

tolerance). This algorithmic validation ensures that background noise is never mistaken for the brominated target.

LCMS_Workflow SST 1. SST & Calibration Blank 2. Solvent Blank Run SST->Blank < 5ppm Prep 3. Sample Injection Blank->Prep No Carryover LC 4. UHPLC Separation Prep->LC MS1 5. MS1 Isotope Logic Gate LC->MS1 MS2 6. Stepped CE Fragmentation MS1->MS2 1:1 Ratio Met Data 7. Validated Data Output MS2->Data

Caption: Self-validating LC-MS/MS workflow utilizing internal logic gates and isotope filtering.

References

  • Abdel Reheim, M.A.M., et al. "Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives." Chemistry Central Journal, 2017. [4]

  • Faria, J., et al. "Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro." International Journal of Molecular Sciences, 2022. [6],[2]

  • Fancelli, D., et al. "Heterobicyclic pyrazole derivatives as kinase inhibitors." World Intellectual Property Organization (WIPO), Patent WO2004007504A1, 2004. [1]

  • BenchChem Database. "3-Amino-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one Predicted Fragmentation Pattern." BenchChem, 2024. [3]

  • Gomha, S.M., et al. "Enaminone in Heterocyclic Synthesis: Synthesis of New Pyrazolopyrazole, Pyrazolothienooxazine and Pyrazolothienopyridine Derivatives." Journal of the Chemical Society of Pakistan, 2014.[5]

Sources

Comparative

Comparative Reactivity Guide: 5-Bromo vs. 5-Iodo Thieno[3,2-c]pyrazoles

This guide provides an in-depth technical comparison between 5-bromo and 5-iodo thieno[3,2-c]pyrazoles, focusing on their reactivity profiles in organometallic chemistry. [1] Executive Summary & Decision Matrix For medic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5-bromo and 5-iodo thieno[3,2-c]pyrazoles, focusing on their reactivity profiles in organometallic chemistry.

[1]

Executive Summary & Decision Matrix

For medicinal chemists and process engineers, the choice between 5-bromo and 5-iodo thieno[3,2-c]pyrazoles is dictated by the trade-off between commercial availability/stability (Bromo) and reactivity/selectivity (Iodo).[1]

Feature5-Bromo-thieno[3,2-c]pyrazole 5-Iodo-thieno[3,2-c]pyrazole
Primary Utility Standard building block for robust cross-couplings.[1]Specialized intermediate for difficult couplings or low-temp functionalization.[1]
C-X Bond Energy ~280 kJ/mol (Stronger)~240 kJ/mol (Weaker)
Pd-Oxidative Addition Slower; often requires heat (>60°C) or specialized ligands.[1]Fast; often proceeds at RT; amenable to ligand-free conditions.[1]
Lithiation (H/M Exchange) Requires n-BuLi at -78°C. Risk of Halogen Dance (migration).[1]Extremely fast exchange (often with i-PrMgCl or t-BuLi).[1] Kinetic control prevents migration.
Selectivity Low selectivity in the presence of other aryl bromides/chlorides.High chemoselectivity; reacts preferentially in the presence of Br/Cl.

Scientific Foundation: The Thiophene Alpha-Position[1]

The 5-position of the thieno[3,2-c]pyrazole corresponds to the


-carbon of the thiophene ring (adjacent to the sulfur atom).[1] This position is electronically unique due to the electron-donating nature of the sulfur and the fused pyrazole system.
Bond Dissociation & Oxidative Addition

The reactivity difference is fundamentally grounded in the C-Halogen bond dissociation energy (BDE).[1]

  • C(sp²)-I bonds are significantly longer and weaker than C(sp²)-Br bonds.[1]

  • Kinetic Consequence: In Palladium-catalyzed cycles (Suzuki, Sonogashira), the oxidative addition step is often rate-limiting for bromides but rapid for iodides.[1][2]

  • Practical Implication: 5-Iodo derivatives can often be coupled using "weaker" catalytic systems (e.g., Pd(PPh3)4) or at lower temperatures, preserving sensitive functional groups on the coupling partner.[1][2]

The "Halogen Dance" Phenomenon

A critical consideration in thienopyrazole chemistry is the base-catalyzed halogen migration, known as the "Halogen Dance."[1][2]

  • Mechanism: Upon lithiation of a 5-bromo derivative, the lithiated species can deprotonate the 6-position (beta-proton), causing the bromine to migrate to the 6-position to form the thermodynamically more stable species.[1][2]

  • Iodo Advantage: The Lithium-Iodine exchange is so rapid (often diffusion-controlled) that the intermediate is trapped before migration can occur, providing superior regiocontrol.[1][2]

Reactivity Profiles

Palladium-Catalyzed Cross-Coupling[1]

Scenario: Suzuki-Miyaura Coupling with an electron-deficient boronic acid.

  • 5-Bromo Analog:

    • Conditions: Requires activation.[3][4][5] Typically Pd(dppf)Cl2 or XPhos Pd G2 at 80–100°C in Dioxane/Water.

    • Yields: Good (70-85%), but may suffer from protodehalogenation side products if the reaction is sluggish.[1][2]

  • 5-Iodo Analog:

    • Conditions: Milder. Pd(OAc)2/PPh3 or Pd(PPh3)4 at Room Temperature to 50°C.

    • Yields: Excellent (85-95%).[1] The faster rate minimizes catalyst decomposition and homocoupling.

Experimental Insight: When coupling with sterically hindered partners (e.g., ortho-substituted phenylboronic acids), the 5-iodo derivative is strictly superior, often converting a failed reaction (0% yield with Br) into a viable process (>50% yield).[1][2]

Halogen-Metal Exchange (Lithiation)[1]

Scenario: Introduction of an electrophile (e.g., Formylation with DMF).

  • 5-Bromo Analog:

    • Reagent: n-BuLi (1.1 equiv).[1]

    • Temp: Strictly -78°C.

    • Risk: If the temperature rises even to -50°C, scrambling (halogen dance) occurs, leading to mixtures of 5- and 6-substituted products.[1][2]

  • 5-Iodo Analog:

    • Reagent: i-PrMgCl (Turbo Grignard) or n-BuLi.[1]

    • Temp: Can often be performed at -40°C to -20°C.[1]

    • Benefit: The exchange is chemoselective.[2] If the molecule contains a bromine atom elsewhere (e.g., on the pyrazole nitrogen substituent), the 5-iodo position can be selectively lithiated leaving the bromine intact.[1][2]

Visualizing the Pathways

The following diagram illustrates the divergent pathways and the "Halogen Dance" risk associated with the Bromo derivative.

ReactivityComparison Start_Br 5-Bromo-thieno[3,2-c]pyrazole Li_Inter_Br 5-Lithio Species (Kinetic) Start_Br->Li_Inter_Br n-BuLi, -78°C Prod_Suzuki C5-Aryl Product (Suzuki Coupling) Start_Br->Prod_Suzuki Pd Cat, Heat (80°C) Start_I 5-Iodo-thieno[3,2-c]pyrazole Li_Inter_I 5-Lithio Species (Clean) Start_I->Li_Inter_I i-PrMgCl or n-BuLi (Fast Exchange) Start_I->Prod_Suzuki Pd Cat, Mild (RT-50°C) Dance 6-Lithio-5-bromo Species (Thermodynamic - Halogen Dance) Li_Inter_Br->Dance Warm > -50°C (Isomerization) Prod_Formyl C5-Formyl Product (Electrophile Trapping) Li_Inter_Br->Prod_Formyl DMF, -78°C Li_Inter_I->Prod_Formyl DMF Mixture of Regioisomers Mixture of Regioisomers Dance->Mixture of Regioisomers

Caption: Reaction pathways comparing the stability and reactivity of 5-Br vs 5-I analogs. Note the isomerization risk (red dashed line) for the bromo derivative.[1][2]

Experimental Protocols

Protocol A: Selective Synthesis of 5-Iodo-thieno[3,2-c]pyrazole

Use this protocol to convert the 5-H or 5-Bromo precursor to the highly reactive 5-Iodo analog.[1]

Reagents: 5-Bromo-thieno[3,2-c]pyrazole, n-BuLi (2.5 M in hexanes), Iodine (I₂), THF (anhydrous).[1]

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon. Add 5-Bromo-thieno[3,2-c]pyrazole (1.0 mmol) and THF (10 mL).

  • Exchange: Cool to -78°C (dry ice/acetone). Add n-BuLi (1.1 mmol) dropwise over 5 minutes.

    • Note: The solution typically turns yellow/orange.[2] Stir for 15 minutes. Do not allow to warm.

  • Trapping: Add a solution of Iodine (1.2 mmol) in THF (2 mL) dropwise.

    • Observation: The color will darken to brown/violet.

  • Workup: Stir for 30 min at -78°C, then allow to warm to 0°C. Quench with sat. aq. Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color fades to yellow).[1]

  • Isolation: Extract with EtOAc (3x), dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Comparative Suzuki Coupling (Mild Conditions)

Demonstrates the superior reactivity of the Iodo analog.

Reagents: 5-Halo-thieno[3,2-c]pyrazole (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), DME/H₂O (4:1).[1][2]

  • Reaction: Combine all reagents in a sealed tube.

  • Condition 1 (Iodo): Stir at Room Temperature for 4 hours.

    • Result: Full conversion typically observed.

  • Condition 2 (Bromo): Stir at Room Temperature for 4 hours.

    • Result: <10% conversion typically observed. Requires heating to 80°C for completion.

References

  • Synthesis and Reactivity of Thieno[3,2-c]pyrazoles

    • Bindi, S., et al. "Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity."[1][2][6] Bioorganic & Medicinal Chemistry 18.19 (2010): 7113-7120.[1]

  • Halogen-Metal Exchange Anomalies in Heterocycles

    • Narasimhan, N. S., and R. R.[1][2] Joshi. "Organo-lithiation and halogen metal exchange reactions in organic synthesis." Proceedings of the Indian Academy of Sciences - Chemical Sciences 100 (1988): 205-215.[1]

    • [1]

  • Pd-Catalyzed Arylation of Pyrazoles and Thiophenes

    • "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles." Organic Chemistry Frontiers (RSC).
  • General Thienopyrazole Scaffold Information

    • PubChem Compound Summary for Thieno[3,2-c]pyridine and related fused systems.[1]

    • [1]

Sources

Validation

bioactivity comparison of thienopyrazole vs pyrazolopyrimidine scaffolds

Executive Summary In the realm of kinase inhibitor discovery, the choice of the core heterocycle—the "scaffold"—dictates the drug's trajectory from a hit to a clinical candidate. This guide compares two privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of kinase inhibitor discovery, the choice of the core heterocycle—the "scaffold"—dictates the drug's trajectory from a hit to a clinical candidate. This guide compares two privileged scaffolds: Pyrazolopyrimidines (PP) and Thienopyrazoles (TP) .

While both scaffolds function as bioisosteres of the adenosine triphosphate (ATP) purine ring, they diverge significantly in physicochemical properties, metabolic stability, and selectivity profiles.

  • Pyrazolopyrimidines are the "Gold Standard" for ATP mimicry, offering high solubility and metabolic stability (e.g., Ibrutinib).

  • Thienopyrazoles offer a distinct lipophilic profile and electronic distribution, often utilized to alter selectivity patterns or penetrate the CNS, though frequently at the cost of metabolic liability.

Structural & Physicochemical Analysis[1][2][3][4]

The Purine Bioisostere Concept

Both scaffolds are designed to bind into the hinge region of the kinase ATP-binding pocket. The nitrogen atoms in the pyrazole ring typically serve as the hydrogen bond donor/acceptor pair required to anchor the molecule to the hinge residues (e.g., the "gatekeeper" residue).

FeaturePyrazolopyrimidine (PP)Thienopyrazole (TP)
Core Structure Fused Pyrazole + Pyrimidine (4N atoms)Fused Pyrazole + Thiophene (2N + 1S atoms)
Electronic Nature Electron-deficient (Pyrimidine ring). High dipole moment.Electron-rich (Thiophene ring). Polarizable Sulfur.
H-Bond Capacity High (Multiple N acceptors).Moderate (Fewer acceptors).
Lipophilicity (cLogP) Lower (More polar).Higher (Thiophene increases lipophilicity).
Solubility Generally High (Protonatable nitrogens).Generally Lower (Requires polar appendages).
Metabolic Stability High. Pyrimidine is resistant to oxidation.Low/Moderate. Thiophene is prone to S-oxidation and ring opening.
Scaffold Hopping Logic

Medicinal chemists often employ "scaffold hopping" to optimize a lead series. A common transition is moving from a Thienopyrazole to a Pyrazolopyrimidine to address metabolic clearance. The electron-rich thiophene ring is susceptible to Cytochrome P450-mediated oxidation (forming reactive sulfoxides or epoxides), whereas the electron-deficient pyrimidine ring of the PP scaffold is metabolically robust.

Visualization: Scaffold Hopping & Pharmacophore Logic

ScaffoldLogic cluster_0 Physicochemical Trade-off ATP ATP (Adenine Core) Natural Ligand PP Pyrazolopyrimidine (e.g., Ibrutinib) High Solubility, Stable ATP->PP Bioisosteric Replacement (N-for-N substitution) TP Thienopyrazole (e.g., Aurora Inhibitors) Lipophilic, Selectivity Tool ATP->TP Bioisosteric Replacement (S-for-N substitution) TP->PP Scaffold Hop Fix Metabolic Liability

Caption: Logical relationship between ATP and the two synthetic scaffolds. The green dashed line represents a common optimization strategy to improve drug stability.

Bioactivity & Target Profiles[4][5][6][7]

Pyrazolopyrimidine (PP): The Kinase Workhorse

The PP scaffold is ubiquitous in FDA-approved drugs. Its high nitrogen count allows for extensive hydrogen bonding networks within the active site, often leading to high potency (low nanomolar IC50).

  • Primary Targets: BTK (Bruton's Tyrosine Kinase), CDK (Cyclin-Dependent Kinase), EGFR, SRC.

  • Mechanism: Type I ATP-competitive inhibition. The scaffold occupies the adenine pocket, while substituents extend into the hydrophobic back pocket and solvent-exposed regions.

  • Key Advantage: The pyrimidine ring reduces lipophilicity compared to phenyl or thiophene rings, improving oral bioavailability.

Thienopyrazole (TP): The Selectivity Tuner

The TP scaffold replaces the pyrimidine nitrogen with a sulfur atom. This change increases the van der Waals radius and lipophilicity, which can be advantageous for targeting hydrophobic pockets or crossing the Blood-Brain Barrier (BBB).

  • Primary Targets: Aurora Kinases (A & B), VEGFR-2, PLK1, Tpl2.

  • Mechanism: ATP-competitive inhibition. The sulfur atom can induce subtle shifts in binding mode, potentially avoiding steric clashes with bulky gatekeeper residues that might hinder PP binding.

  • Key Limitation: The "metabolic alert" of the thiophene ring often requires blocking positions with halogens or methyl groups to prevent oxidative metabolism.

Comparative Data: Kinase Inhibition (Representative)

Data synthesized from structure-activity relationship (SAR) studies of dual inhibitors.[1][2]

Target KinaseScaffoldRepresentative IC50 (nM)Selectivity Note
EGFR (WT) Pyrazolopyrimidine0.5 - 5.0High potency; often hits multiple ErbB family members.
EGFR (WT) Thienopyrazole10 - 50Slightly lower potency; altered selectivity vs. ErbB2.
Aurora-A Pyrazolopyrimidine15 - 100Good potency, but often hits CDKs (off-target).
Aurora-A Thienopyrazole3 - 10 Superior potency and often better selectivity over CDKs.
VEGFR-2 Pyrazolopyrimidine10 - 30Potent, but solubility aids formulation.
VEGFR-2 Thienopyrazole5 - 20Potent; lipophilicity aids membrane permeability.

Experimental Protocols

To objectively compare these scaffolds in your own research, use the following standardized protocols.

In Vitro Kinase Assay (ADP-Glo™ Method)

Purpose: Determine IC50 values for kinase inhibition. This assay quantifies the ADP produced during the kinase reaction, which is directly proportional to kinase activity.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution:

    • Dissolve PP and TP analogs in 100% DMSO to 10 mM.

    • Perform 3-fold serial dilutions in DMSO.

    • Dilute 1:25 into Kinase Buffer (4% final DMSO).

  • Enzyme Reaction:

    • Add 2 µL of diluted compound to a 384-well white plate.

    • Add 4 µL of Kinase Enzyme (e.g., EGFR, 2 ng/well). Incubate 10 min at RT.

    • Add 4 µL of Substrate/ATP mix (e.g., Poly-Glu-Tyr, 10 µM ATP).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using non-linear regression (GraphPad Prism).

Metabolic Stability Assay (Liver Microsomes)

Purpose: Compare the intrinsic clearance (Cl_int) of the scaffolds, highlighting the thiophene liability.

  • Incubation:

    • Pre-warm 100 mM Phosphate Buffer (pH 7.4) at 37°C.

    • Mix test compound (1 µM final) with Human/Rat Liver Microsomes (0.5 mg/mL protein).

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling:

    • Take aliquots at t = 0, 5, 15, 30, and 60 min.

    • Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.

    • Expectation: TP analogs often show faster disappearance (t1/2 < 30 min) vs. PP analogs (t1/2 > 60 min) unless structurally optimized.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting RTKs (like EGFR/VEGFR) using these scaffolds.

SignalingPathway RTK RTK (EGFR / VEGFR) Target of PP & TP Scaffolds RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus Gene Transcription ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Expression Inhibitor Inhibitor (PP or TP Scaffold) Inhibitor->RTK Blocks ATP Binding

Caption: Signal transduction cascade targeted by Thienopyrazole and Pyrazolopyrimidine inhibitors. Both scaffolds block the initial ATP-binding step at the RTK level.

References

  • Pyrazolopyrimidine as a Prominent Framework for Trk Inhibitors. MDPI Molecules. Available at: [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities. Journal of Medicinal Chemistry. Available at: [Link]

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative. MDPI Pharmaceuticals. Available at: [Link]

  • Design and SAR of thienopyridines/thienopyrazoles as potent CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR inhibitors. RSC Advances. Available at: [Link]

Sources

Comparative

Reference Standard Qualification Guide: 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole

[1] Executive Summary: The "Hidden" Critical Reagent 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole (CAS: 1378867-74-3) is not merely a catalog chemical; it is a privileged scaffold in the synthesis of next-generation kinase...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Hidden" Critical Reagent

5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole (CAS: 1378867-74-3) is not merely a catalog chemical; it is a privileged scaffold in the synthesis of next-generation kinase inhibitors, particularly for PLK1 (e.g., Volasertib analogs), Aurora Kinase , and GSK-3β targets.

In drug development, this compound often serves as a Regulatory Starting Material (RSM) or a late-stage intermediate. The critical error many research teams make is treating "Vendor Grade" material (95-98% purity by simple area%) as a "Reference Standard." This guide objectively compares the risks of using commercial reagent-grade material versus establishing a fully qualified Primary Reference Standard , providing the experimental protocols necessary to bridge that gap.

Comparative Analysis: Vendor Grade vs. Qualified Standard

The following table contrasts the typical data provided by a chemical supplier versus the data required to establish a valid Reference Standard for quantitative use (e.g., assaying reaction yields or defining impurity limits).

Table 1: Data Integrity Gap Analysis
FeatureVendor Grade (Commercial Reagent) Qualified Reference Standard (Tier 1) Impact on Drug Development
Assay Method HPLC Area % (UV detection only)qNMR (Weight/Weight %) or Mass BalanceArea % overestimates purity by ignoring non-UV active impurities (salts, water, inorganics).
Identity 1H-NMR (Qualitative)1H-NMR, 13C-NMR, 2D-NOESY , MS, IRCritical: Distinguishes between [3,2-c] and [2,3-c] regioisomers which often co-elute.
Water/Solvent Often "Not Determined"Karl Fischer (KF) + GC-HeadspaceResidual solvent can inflate sample weight by 2-5%, causing stoichiometry errors in synthesis.
Residue Not testedResidue on Ignition (ROI)Detects inorganic salts (e.g., NaBr) carried over from bromination steps.
Intended Use Synthetic reactant onlyQuantitative Assay & Impurity MarkerOnly the Qualified Standard can be used to release GMP batches of API.

Scientific Rationale: The Isomer Challenge

The synthesis of thieno[3,2-c]pyrazoles often involves the cyclization of hydrazine with 3-acylthiophenes. A frequent, silent failure mode is the formation of the regioisomer thieno[2,3-c]pyrazole .

  • Target: 5-Bromo-3-methyl-1H-thieno[3,2-c ]pyrazole[1][2][3][4][5][6][7]

  • Impurity: 5-Bromo-3-methyl-1H-thieno[2,3-c ]pyrazole

Standard HPLC-UV methods often fail to resolve these isomers due to their identical chromophores and similar lipophilicity. 2D-NOESY NMR is the only self-validating method to confirm the proximity of the thienyl protons to the pyrazole ring, ensuring the correct fusion geometry [1].

Diagram 1: Analytical Workflow for Standard Qualification

The following decision tree outlines the logic for qualifying an incoming batch of material as a Primary Reference Standard.

QualificationWorkflow Start Incoming Material (CAS: 1378867-74-3) Identity Structural ID (1H-NMR + LC-MS) Start->Identity RegioCheck Regioisomer Check (NOESY / HMBC) Identity->RegioCheck Purity Purity Assessment RegioCheck->Purity Confirmed [3,2-c] Reject Reject / Re-Purify RegioCheck->Reject Isomer Detected HPLC HPLC Purity (Organic Impurities) Purity->HPLC Residuals Volatiles & Inorganics (KF + ROI) Purity->Residuals qNMR qNMR (Absolute Assay) Target >98.0% w/w Final Qualified Primary Reference Standard qNMR->Final Calc Mass Balance Calculation (100% - Impurities) HPLC->Calc Residuals->Calc Calc->qNMR Discrepancy > 1.0% Calc->Final Consistent with qNMR

Caption: Workflow for elevating a commercial reagent to a Qualified Reference Standard. Note the critical "Regioisomer Check" step.

Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the target compound from its des-bromo precursor and potential regioisomers.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 95% B (Linear gradient)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic backbone) and 220 nm (amide/amine bonds).

  • Temperature: 30°C.

  • Standard Prep: Dissolve 5 mg in 10 mL Methanol (0.5 mg/mL).

Self-Validating Criteria:

  • The Des-bromo impurity (3-methyl-1H-thieno[3,2-c]pyrazole) typically elutes earlier (approx RRT 0.85).

  • Tailing Factor: Must be < 1.5. If tailing occurs, the pyrazole NH is interacting with silanols; add 5mM Ammonium Acetate to Mobile Phase A.

B. Quantitative NMR (qNMR)

This is the "Gold Standard" for assigning a potency value to your reference standard, independent of UV extinction coefficients [2].

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-d6 (to ensure full solubility of the thienopyrazole).

  • Relaxation Delay (D1): 30 seconds (Critical: must be > 5x T1 of the slowest proton).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

  • Calculation:

    
    
    Where I = Integral, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of IS.[8][9][10][11][12][13][14][15]
    

Impurity Origin Analysis

Understanding where impurities come from allows you to select the right analytical technique. The 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole scaffold is typically built via the Jacobson cyclization or hydrazine condensation.

Diagram 2: Synthetic Route & Impurity Map

SynthesisImpurities Precursor 3-Amino-4-methylthiophene Precursor Step1 Diazotization / Cyclization Precursor->Step1 Impurity3 Impurity C: Regioisomer [2,3-c] Precursor->Impurity3 Isomeric Starting Material Intermediate 3-Methyl-1H-thieno[3,2-c]pyrazole (Des-bromo) Step1->Intermediate Step2 Bromination (NBS or Br2) Intermediate->Step2 Impurity1 Impurity A: Des-bromo analog (Incomplete Reaction) Intermediate->Impurity1 Residual Final 5-Bromo-3-methyl-1H- thieno[3,2-c]pyrazole Step2->Final Impurity2 Impurity B: Poly-brominated species Step2->Impurity2 Over-bromination

Caption: Origin of key impurities.[10][11] Impurity A requires LC monitoring; Impurity C requires NMR validation.

References

  • Regioselective Synthesis of Thienopyrazoles: Airey, J., et al. "A Convenient Preparation of Thieno[3,2-c]pyrazole." Synthesis, 2014, 46, 96-100.

  • qNMR Guidelines for Reference Standards: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.

  • ICH Q3A(R2) Impurities in New Drug Substances: International Council for Harmonisation. "Impurities in New Drug Substances Q3A(R2)."

  • PLK1 Inhibitor Synthesis Context: Use of thieno[3,2-c]pyrazole scaffolds in PLK1 inhibitors (e.g., Volasertib). Bioorganic & Medicinal Chemistry, 2010.

Sources

Validation

Decoding the Vibrational Fingerprint: A Guide to the Characteristic IR Bands of 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole

For researchers, scientists, and drug development professionals, the precise identification and characterization of novel heterocyclic compounds are paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructiv...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise identification and characterization of novel heterocyclic compounds are paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and powerful analytical technique for elucidating molecular structures by probing the vibrational modes of chemical bonds.[1][] This guide provides an in-depth analysis of the identifying characteristic IR absorption bands for 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole, a fused heterocyclic system of significant interest in medicinal chemistry.

The unique arrangement of the thiophene and pyrazole rings, along with the bromo and methyl substituents, gives rise to a distinct vibrational fingerprint. Understanding these characteristic IR bands is crucial for confirming the synthesis of the target molecule, assessing its purity, and distinguishing it from related derivatives or starting materials.

The Molecular Architecture: A Vibrational Perspective

The structure of 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole incorporates several key functional groups and structural motifs, each with its own expected range of vibrational frequencies. The primary contributors to the IR spectrum are the N-H group of the pyrazole ring, the aromatic C-H bonds of both rings, the C=C and C=N double bonds within the heterocyclic framework, the C-S bond of the thiophene ring, the C-Br bond, and the C-H bonds of the methyl group.

Figure 1. Molecular structure of 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole with key bonds highlighted.

Characteristic Infrared Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole, based on established group frequencies for similar heterocyclic systems and functional groups.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Notes
N-H Stretching3200 - 2600Strong, BroadThe broadness is a hallmark feature of pyrazoles due to strong intermolecular N-H···N hydrogen bonding.[3][4]
Aromatic C-H Stretching3180 - 3100Medium to WeakAssociated with the C-H bond on the thiophene ring.[3][5]
Aliphatic C-H Stretching2965 - 2850MediumAsymmetric and symmetric stretching of the methyl group.
C=N Stretching1560 - 1530Medium to StrongPart of the pyrazole ring system.[3][6]
C=C Stretching1500 - 1400Medium to StrongRing stretching vibrations of both the thiophene and pyrazole rings.[3][7][8]
C-H Bending (Methyl)1470 - 1450 & 1380 - 1370MediumAsymmetric and symmetric bending (scissoring) modes.
C-S Stretching850 - 650Medium to WeakCharacteristic of the thiophene ring. The exact position can be influenced by substitution.[7][9]
C-H Out-of-Plane Bending900 - 675StrongAromatic C-H "oop" vibrations are characteristic of the substitution pattern on the heterocyclic rings.[10][11]
C-Br Stretching690 - 515Medium to StrongCharacteristic absorption for a carbon-bromine bond.[10][12]

Interpreting the Spectrum: A Deeper Dive

N-H Stretching Region (3200 - 2600 cm⁻¹): The most prominent and diagnostic feature for this molecule is expected to be a strong and very broad absorption band in this region. This is characteristic of the N-H stretching vibration in pyrazoles that are involved in intermolecular hydrogen bonding.[3] The significant broadening is due to the formation of dimers or larger aggregates in the solid state, which weakens the N-H bond and lowers its stretching frequency.[3]

C-H Stretching Region (3180 - 2850 cm⁻¹): Two distinct types of C-H stretching vibrations will be observed. The weaker to medium intensity bands appearing at higher wavenumbers (3180 - 3100 cm⁻¹) are attributed to the stretching of the C-H bond on the aromatic thiophene ring.[3][5] The bands at lower wavenumbers (2965 - 2850 cm⁻¹) correspond to the asymmetric and symmetric stretching vibrations of the methyl group's C-H bonds.

Fingerprint Region (1600 - 600 cm⁻¹): This region is often complex but contains a wealth of structural information.

  • C=N and C=C Stretching: A series of medium to strong bands between 1560 cm⁻¹ and 1400 cm⁻¹ will arise from the stretching vibrations of the C=N bond within the pyrazole ring and the C=C bonds in both the pyrazole and thiophene rings.[3][8] The coupling of these vibrations can make individual assignments challenging, but the overall pattern is characteristic of the fused heterocyclic system.

  • C-S Stretching: The presence of the thiophene ring will be confirmed by one or more bands in the 850 - 650 cm⁻¹ range, corresponding to the C-S stretching vibration.[7][9] The position of this band can be sensitive to the nature and position of substituents on the ring.

  • C-H Bending: Aromatic C-H out-of-plane bending vibrations typically give rise to strong absorptions in the 900 - 675 cm⁻¹ range. The exact position of these bands can provide information about the substitution pattern of the aromatic rings.[10][11]

  • C-Br Stretching: A medium to strong absorption in the 690 - 515 cm⁻¹ region is indicative of the C-Br stretching vibration, confirming the presence of the bromine substituent.[10][12]

Experimental Protocol: Acquiring the IR Spectrum

A standard and reliable method for obtaining a high-quality IR spectrum of a solid sample like 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole is through Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Methodology:

  • Sample Preparation: Ensure the sample is a dry, finely ground powder. A small amount (typically 1-2 mg) is sufficient.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place the powdered sample directly onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Label the significant peaks with their corresponding wavenumbers.

Start Start: Dry, powdered sample Background Record Background Spectrum (Clean ATR Crystal) Start->Background Sample Place Sample on ATR Crystal Background->Sample Pressure Apply Consistent Pressure Sample->Pressure Acquire Acquire Sample Spectrum (16-32 scans) Pressure->Acquire Process Process Data (Label Peaks) Acquire->Process End End: Interpreted IR Spectrum Process->End

Figure 2. Workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The infrared spectrum of 5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole provides a unique and definitive fingerprint for its structural identification. By carefully analyzing the key absorption bands corresponding to the N-H, C-H, C=N, C=C, C-S, and C-Br vibrations, researchers can confidently confirm the identity and purity of this important heterocyclic compound. This guide serves as a valuable resource for interpreting the vibrational data and underscores the power of IR spectroscopy in modern chemical research and drug development.

References

  • Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (n.d.). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon.
  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. (n.d.). IOSR Journal.
  • Research Article. (2017, August 26). International Journal of Pharmaceutical Sciences Review and Research.
  • FTIR characterization of heterocycles lumazine and violapterin in solution: effects of solvent on anionic forms. (n.d.). PubMed.
  • CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (n.d.). Canadian Science Publishing.
  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. (2024, December 23).
  • Fourier Transform Infrared Spectroscopy Analysis. (n.d.). BOC Sciences.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 20).
  • Technical Support Center: Spectroscopic Analysis of Pyrazoles. (n.d.). Benchchem.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR.
  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate.
  • Structure of the NH stretching vibrational band of pyrazole. Multiple resonance of substances forming strong H or D bonds. (n.d.). Scilit.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (n.d.). Der Pharma Chemica.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC.
  • NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% )... (n.d.). ResearchGate.
  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate.
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021, December 22). RSC Publishing.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2023, November 6). Chemistry LibreTexts.
  • The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. (n.d.). PMC.
  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.).
  • The Infrared Absorption Spectra of Thiophene Derivatives. (2010, April 5).
  • Table of Characteristic IR Absorptions. (n.d.).
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav.
  • Infrared study of the C—H stretching region of five-membered heterocyclic compounds. (n.d.).
  • Infrared Spectrometry. (n.d.). MSU chemistry.
  • Thieno[2,3-c]pyrazoles and related heterocycles. (n.d.). ResearchGate.
  • IR Chart. (n.d.).
  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011, February 2).
  • 848357-83-5 | 5-Bromo-1H-thieno[3,2-c]pyrazole. (n.d.). ChemScene.
  • 15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). Organic Chemistry | OpenStax.
  • 3-bromo-5-methyl-1H-pyrazole | C4H5BrN2. (n.d.). PubChem.
  • Study of the composition of aromatic hydrocarbons using IR spectroscopy. (2025, December 12). ResearchGate.
  • 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide. (n.d.). LGC Standards.
  • 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole suppliers and producers. (n.d.). BuyersGuideChem.

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-3-methyl-1h-thieno[3,2-c]pyrazole proper disposal procedures

The following guide details the proper disposal procedures for 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole , a halogenated heteroaromatic intermediate frequently used in medicinal chemistry (specifically kinase inhibitor d...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole , a halogenated heteroaromatic intermediate frequently used in medicinal chemistry (specifically kinase inhibitor development).

Note: As a specialized research intermediate, specific Safety Data Sheet (SDS) details may vary by supplier. This guide applies the Precautionary Principle , categorizing the substance based on its halogenated and potentially bioactive pharmacophore.

[1]

Audience: Medicinal Chemists, EHS Officers, and Laboratory Managers. Scope: From bench-top handling to final RCRA-compliant waste stream segregation.

Chemical Identity & Hazard Profile

Before disposal, you must validate the waste stream based on the chemical's properties. This compound is a halogenated organic solid that often possesses biological activity (kinase inhibition).[1]

PropertySpecificationDisposal Implication
Chemical Name 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazoleMust be labeled clearly on waste tags.[1]
Functional Groups Thiophene fused pyrazole, Aryl BromideClassify as Halogenated Organic .[1]
Physical State Solid (Powder/Crystalline)Requires solid waste stream unless dissolved.[1]
Hazards (GHS) Warning : Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[1][2]Handle as a contact hazard.[1]
Reactivity Stable; Incompatible with strong oxidizers.[1]Do NOT mix with nitric acid or peroxides in waste.[1]
Bioactivity Potential Kinase InhibitorTreat as P-listed equivalent (highly toxic) if bioactivity is unconfirmed.[1]

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench.[1] You must segregate this compound from incompatible streams to prevent exothermic reactions or regulatory violations.[1]

A. Solid Waste (Pure Substance)[1]
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.

  • Labeling: "Hazardous Waste - Solid, Toxic, Halogenated."[1]

  • Protocol:

    • Do not dissolve in solvent solely for disposal (this increases waste volume).[1]

    • Transfer expired or excess solids directly into the solid waste container.[1]

    • Double-bag in 4-mil polyethylene bags if the primary container is broken.

B. Liquid Waste (Reaction Mixtures/Mother Liquor)[1]
  • Stream: Halogenated Organic Solvent Waste .

  • Compatibility: Compatible with DCM, Chloroform, DMSO, Methanol.[1]

  • Incompatibility: Strictly segregate from Aqueous Acidic/Basic streams if the solution contains reactive reagents (e.g., thionyl chloride, hydrides) alongside the compound.[1]

  • Protocol:

    • If the compound is dissolved in a non-halogenated solvent (e.g., Ethanol), it must still be tagged as "Halogenated Waste" due to the bromine content of the solute.

    • PH Check: Ensure waste is Neutral (pH 6-8) before adding to the central carboy to prevent drum pressurization.[1]

Detailed Disposal Workflows

The following decision matrix outlines the operational steps for disposing of 5-Bromo-3-methyl-1H-thieno[3,2-c]pyrazole in various states.

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Debris Contaminated Consumables (Gloves, Weigh Boats) StateCheck->Debris SolidStream Stream A: Solid Hazardous Waste (Tag: Toxic, Halogenated) Solid->SolidStream Do NOT Dissolve LiquidCheck Check Solvent Base Liquid->LiquidCheck DebrisStream Stream C: Solid Hazardous Debris (Double Bagged) Debris->DebrisStream HaloStream Stream B: Halogenated Solvent Waste (Even if solvent is non-halo) LiquidCheck->HaloStream Contains Bromine

Figure 1: Decision matrix for segregating thienopyrazole waste streams based on physical state and solvent composition.

Emergency Contingencies: Spill Response

Due to the potential bioactivity of thienopyrazoles, spills should be treated as a toxic release.

Minor Spill (< 5g / < 100mL)[1]
  • Isolate: Alert nearby personnel and demarcate the area.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator.

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) and wipe up.[1] Do not dry sweep.[1]

    • Liquids: Cover with an absorbent pad or vermiculite.[1][3]

  • Decontamination: Clean the surface with a 10% soap/water solution, followed by an Ethanol wipe.[1]

  • Disposal: Place all cleanup materials into Stream C (Solid Hazardous Debris) .

Major Spill (> 5g / > 100mL)[1]
  • Evacuate: Leave the immediate area.

  • Ventilate: If in a fume hood, lower the sash.[1] If on a bench, open windows if safe/possible.

  • Contact: Call EHS immediately.[1] Do not attempt cleanup without a respirator fit-tested for organic vapors/particulates.[1]

Regulatory Compliance & Waste Codes

Adherence to these codes ensures compliance with EPA (RCRA) and local regulations.

  • RCRA Classification:

    • While this specific compound may not have a unique "U" or "P" list code, it falls under Characteristic Waste if mixed with ignitable solvents (Code D001 ).[1]

    • Due to the halogen content (Bromine), it must be treated to prevent formation of dioxins during incineration.

  • Destruction Method: High-temperature incineration with scrubber systems (for HBr neutralization).[1]

  • Drain Disposal: STRICTLY PROHIBITED. Halogenated heteroaromatics are toxic to aquatic life and resistant to biodegradation.[1]

Summary Checklist for Researchers

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Thieno[3,2-c]pyrazole derivatives. National Library of Medicine.[1] [Link]

  • U.S. Environmental Protection Agency. (2023).[1][4] Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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